Dodecyldimethylammonium chloride
Description
Overview of Quaternary Ammonium (B1175870) Compounds (QACs) as a Class of Chemicals
Quaternary ammonium compounds are a broad class of chemicals composed of a central, positively charged nitrogen atom bonded to four organic groups, with a corresponding anion, typically a halide like chloride. orst.eduproquimia.com This structure makes them cationic surfactants. The nature and length of the alkyl chains attached to the nitrogen atom significantly influence the compound's function and properties. nih.gov
QACs are categorized into several generations based on their development and chemical structure. The first generation, developed around 1916, includes compounds like alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC). proquimia.comaldebaransistemas.com Subsequent generations offered improved biocidal activity and performance in various conditions. proquimia.comaldebaransistemas.com DDAC is classified as a fourth-generation QAC, recognized for its superior efficacy, particularly in the presence of organic matter and hard water. proquimia.comaldebaransistemas.com The fifth generation consists of mixtures of fourth-generation compounds like DDAC with earlier generations to achieve a broader spectrum of activity. proquimia.combioguardhygiene.in
Historical Development and Evolution of DDAC Research
The journey of QACs began in 1916 with the work of Jacobs and Heidelberg, who first highlighted their biocidal properties. proquimia.com A significant advancement came in 1935 when Domagk demonstrated that attaching a long aliphatic group to the quaternary nitrogen enhanced these properties, leading to the development of ADBAC. proquimia.comenvironex.net.au
The synthesis and research into specific QACs like DDAC evolved from this foundation. The first antimicrobial pesticide containing a QAC was registered in 1947. orst.edu The development of fourth-generation QACs in 1965, which includes DDAC, marked a significant improvement in germicidal activity and a higher tolerance to challenging environmental conditions. proquimia.comaldebaransistemas.com While early research focused on the biocidal applications of QACs, the use of DDAC and other QACs has expanded significantly, especially with the rise in demand for effective disinfectants. mass.gov In 2020 alone, over 700 papers related to QAC research were published, indicating a surge in scientific interest. mass.gov
Significance of DDAC in Contemporary Scientific Inquiry
Dodecyldimethylammonium chloride is a focal point of current research due to its versatile properties and wide range of applications. Its primary role as a broad-spectrum disinfectant against bacteria and fungi is well-established. wikipedia.orgatamankimya.com It is a common active ingredient in disinfectants for hospitals, industrial settings, and consumer products. atamankimya.comnih.gov
Beyond its biocidal activity, DDAC is being explored in various other scientific fields:
Materials Science: Recent studies have investigated DDAC's potential to enhance the permeability of liquids in porous materials like wood. Research has shown that treating wood with a DDAC solution can significantly increase its absorption of water and other chemical solutions, which has implications for wood preservation and modification processes. tandfonline.com In another application, DDAC has been used to hydrophobically modify nano-silica to create novel agents for preventing collapse in deepwater shallow drilling operations. mdpi.com
Phase-Transfer Catalysis: DDAC functions as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). sciencemadness.orgnih.govresearchgate.netresearchgate.net This property is valuable in organic synthesis, allowing for the use of simpler and more environmentally friendly reaction conditions. nih.gov Research has demonstrated its effectiveness in reactions such as the epoxidation of olefins.
Antimicrobial Research: The mechanism of DDAC's action against microorganisms continues to be a subject of study. Research has shown that DDAC disrupts the cell membranes of bacteria, leading to the leakage of intracellular components and cell death. jst.go.jp Understanding these mechanisms is crucial for developing more effective antimicrobial strategies and addressing the potential for microbial resistance. wikipedia.org
The following table summarizes some of the contemporary research applications of DDAC:
| Research Area | Application of DDAC | Key Findings |
| Wood Science | Permeability enhancer for poplar wood | A 0.10% DDAC solution increased water absorption by 156.7%. tandfonline.com |
| Materials Engineering | Surface modifier for nano-silica | Created a hydrophobic nano-agent for drilling applications, enhancing dispersion and plugging efficiency. mdpi.com |
| Organic Synthesis | Phase-transfer catalyst for epoxidation | Used in a catalytic system for the epoxidation of olefins with hydrogen peroxide. |
| Microbiology | Investigating antimicrobial mechanism against E. coli | DDAC causes leakage of intracellular macromolecules at concentrations around 3-4 mg/L. jst.go.jp |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethyldodecan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;/h4-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQAXGHQYGXVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
112-18-5 (Parent) | |
| Record name | Dodecylamine, N,N-dimethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40942213 | |
| Record name | N,N-Dimethyldodecan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2016-48-0 | |
| Record name | Dodecyldimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecylamine, N,N-dimethyl-, hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC5879 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5879 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyldodecan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.322 | |
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Synthetic Methodologies and Chemical Derivatization of Ddac
Established Synthetic Routes for DDAC Production
The primary and most well-documented industrial method for producing DDAC and other quaternary ammonium (B1175870) compounds is through the quaternization of tertiary amines. wikipedia.org This reaction, historically known as the Menshutkin reaction, involves the alkylation of a tertiary amine. wikipedia.org
In the specific case of DDAC, the synthesis is typically achieved by reacting didecylmethyl tertiary amine with chloromethane. patsnap.com, google.com This process is often carried out in an alcohol-based solvent, such as ethanol (B145695) or isopropanol, and may involve a catalyst. patsnap.com, google.com The reaction is generally performed under reflux conditions at elevated temperatures (75-95°C) and controlled pressure. patsnap.com, google.com
Another established route involves a multi-step process. This begins with the reaction of a trialkylamine with an alkyl bromide, which forms a quaternary tetraalkylammonium bromide salt. google.com This bromide salt is then converted to a quaternary tetraalkylammonium hydroxide (B78521) through an ion exchange resin. google.com The final step involves converting the hydroxide salt to the desired quaternary ammonium salt with the selected anion, in this case, chloride. google.com The synthesis can also start from raw materials like n-dodecanol, which is first converted to n-dodecyl chloride and then reacted with trimethylamine. google.com
| Reactants | Solvent | Catalyst/Reagent | Reaction Conditions | Product Purity | Reference |
| Didecyl methyl tertiary amine, Chloromethane | Alcohol (Ethanol or Isopropanol) | Basic catalyst (e.g., Sodium Carbonate) | 75-95°C, ≤0.18MPa pressure, 4-6 hours reflux, 2-3 hours heat preservation | 80.0-82.0% | patsnap.com, google.com |
| Trialkylamine, Alkyl bromide | Water and polar organic co-solvent | Ion exchange resin (hydroxide form) | N/A | N/A | google.com |
| N-dodecanol, Thionyl chloride, Trimethylamine | Petroleum ether, Organic polar solvent | Amide series catalysts, Pyridine | Heating to 95 +/-5 ℃ | High purity | google.com |
This table summarizes various established synthetic routes for DDAC production, detailing reactants, solvents, catalysts, and reaction conditions.
Advanced Synthesis Strategies for DDAC Analogs
Advanced synthetic strategies focus on creating analogs of DDAC with varied structures and functionalities. These analogs can have different alkyl chain lengths or different counter-ions, which can influence their physicochemical properties. wikipedia.org, mdpi.com The biocidal efficacy and toxicology of dialkyldimethylammonium halides, for instance, are affected by both the alkyl chain length and the specific halide anion. nih.gov
One innovative approach involves the synthesis of QACs from natural sources like tallow (B1178427) and coconut oil. In this method, amides are first prepared by reacting the oils with amines such as triethylamine (B128534) or trimethylamine. These amides are subsequently reacted with an alkyl halide (e.g., 1-bromobutane) to produce the quaternary ammonium compound.
Furthermore, DDAC and its bromide analog (DDAB) have been employed as the sole ligand system in the novel synthesis of uniform, cuboid Cesium-Lead-Halide (CsPb(Br₁₋ₓClₓ)₃) perovskite nanocrystals. acs.org This direct use of DDAC as a capping ligand represents an advanced strategy for creating functional nanomaterials with specific optoelectronic properties. acs.org The synthesis of related QACs, such as diallyldimethylammonium chloride, from dimethylamine (B145610) and allyl chloride, further illustrates the versatility of synthetic approaches to produce a wide range of QAC analogs. chemicalbook.com
Characterization of DDAC Purity and Structural Integrity
Ensuring the purity and structural integrity of synthesized DDAC is critical. This is achieved through a combination of spectroscopic and chromatographic techniques that provide detailed information about the molecule's structure and the sample's composition.
Spectroscopic methods are indispensable for confirming the chemical structure of DDAC.
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the DDAC molecule. The FT-IR spectrum of DDAC shows characteristic absorption bands. For example, new asymmetric and symmetric stretching bands for –CH₂– appear at approximately 2927 and 2856 cm⁻¹, respectively, which are attributed to the long alkyl chains of DDAC. mdpi.com Other significant peaks include those for C-H alkyl halide groups and aliphatic C-N stretching vibrations. researchgate.net, researchgate.net
| Wavenumber (cm⁻¹) | Vibration/Functional Group | Reference |
| ~3433 | Hydroxyl (–OH) stretching (attenuated after modification) | mdpi.com |
| ~2927 | –CH₂– asymmetric stretching | mdpi.com |
| ~2858 | –CH₂– symmetric stretching | researchgate.net |
| ~1470 | CH₂ bending deformation | researchgate.net |
| 1386, 1376 | C-H alkyl halide groups | researchgate.net, researchgate.net |
| ~1137 | C-N stretching | researchgate.net |
| ~1020 | Aliphatic C-N stretching | researchgate.net, researchgate.net |
This table presents characteristic FT-IR absorption peaks for DDAC and related functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H-NMR, is another powerful tool for structural elucidation. ¹H-NMR spectra provide detailed information about the chemical environment of hydrogen atoms within the molecule, confirming the arrangement of the dodecyl and methyl groups around the central nitrogen atom. researchgate.net NMR spectroscopy has also been utilized as a non-targeted tool to monitor the metabolic profile of systems exposed to quaternary ammonium compounds. researchgate.net
Chromatographic methods are essential for separating DDAC from impurities and other related compounds, allowing for accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DDAC. irg-wp.com When coupled with a mass spectrometer (HPLC-MS), it provides a highly sensitive and specific method for quantifying DDAC, even in complex matrices like preservative-treated wood. irg-wp.com, google.com This method can effectively separate DDAC from similar compounds, such as benzyl (B1604629) dimethyl dodecyl ammonium chloride (DBAC). irg-wp.com Typical HPLC methods for DDAC analysis utilize reverse-phase columns (e.g., C18) with a mobile phase consisting of solvents like acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid. sielc.com, ekb.eg Besides mass spectrometry, other detectors like UV and evaporative light scattering detectors (ELSD) are also employed. irg-wp.com, oup.com The European Union Reference Laboratory for Single Residue Methods (EURL-SRM) has developed a method for analyzing DDAC using QuEChERS extraction followed by LC-MS/MS determination. eurl-pesticides.eu
| Technique | Column Type | Mobile Phase | Detector | Application | Reference |
| HPLC | Reverse Phase (RP) | Acetonitrile, Water, Phosphoric Acid | Mass-Spec (MS) | Analysis and impurity isolation | sielc.com |
| HPLC | C18 | Methanol, 10 mM Ammonium Formate (pH 4) | Triple Quadrupole MS | Quantification in agricultural products | ekb.eg |
| HPLC | N/A | N/A | Evaporative Light Scattering Detector (ELSD) | Quantification on wood surfaces | oup.com |
| HPLC-MS | N/A | N/A | Mass Spectrometer | Purity measurement, separation from similar QACs | irg-wp.com, google.com |
| Py-GC/MS | N/A | N/A | Mass Spectrometer | Rapid analysis of cation and halide anion | nih.gov |
| TLC | Silica (B1680970) gel 60/Kieselguhr F-254 | Chloroform:Isopropanol:Methanol:Water:Formic acid | N/A | Analysis in metabolic studies | epa.gov |
This table summarizes various chromatographic methods used for the analysis and purity assessment of DDAC.
Pyrolysis Gas Chromatography/Mass Spectrometry (Py-GC/MS) offers a rapid and reliable alternative for analyzing dialkyldimethylammonium halides like DDAC. nih.gov This technique involves the pyrolytic conversion of the non-volatile QAC in the heated injector port of the gas chromatograph into volatile species that can then be analyzed by GC/MS. nih.gov A key advantage is its ability to determine both the quaternary ammonium cation and the corresponding halide anion in a single run. nih.gov
Thin Layer Chromatography (TLC) has also been used for the analysis of DDAC, particularly in metabolic studies. A specific solvent system comprising chloroform, isopropanol, methanol, water, and formic acid has been employed for the separation of ¹⁴C-labeled DDAC. epa.gov
Derivatization and Functionalization Approaches
Derivatization and functionalization of DDAC involve chemically modifying the molecule or using it as a building block to create new materials with enhanced or specific properties.
An example of derivatization is the conversion of a quaternary tetraalkylammonium bromide salt to a hydroxide salt using an ion exchange resin, which alters the counter-ion and thus the compound's properties. google.com
A more complex functionalization approach is demonstrated in the hydrophobic modification of nano-silica. mdpi.com In this process, DDAC is used to treat nano-silica. The positively charged didodecyl dimethyl ammonium cations are electrostatically adsorbed onto the negatively charged silanol (B1196071) sites on the silica surface. mdpi.com This creates a hydrophobic organic shell around the nano-silica particles, yielding a novel nanoscale collapse-prevention agent (termed HFT) with applications in drilling fluids. mdpi.com
| Reactants | Process | Outcome | Reference |
| Nano-silica, Didecyl dimethyl ammonium chloride (DDAC) | Electrostatic adsorption in aqueous dispersion at 80°C | Hydrophobically modified nano-silica (HFT) with a DDAC shell | mdpi.com |
| PbBr₂, DDAC, DDAB, Cs₂CO₃ | Hot-injection synthesis | DDAC-capped perovskite nanocrystals for optoelectronics | acs.org |
This table outlines key examples of DDAC functionalization, showing the reactants and the resulting functionalized material.
Similarly, the use of DDAC as a sole capping ligand in the synthesis of perovskite nanocrystals is a prime example of functionalization. acs.org Here, DDAC molecules bind to the surface of the nanocrystals, controlling their growth and stabilizing them, which is essential for their application in light-emitting diodes (LEDs). acs.org These approaches highlight the role of DDAC not just as a standalone compound but as a versatile chemical tool for materials science.
Molecular and Cellular Mechanisms of Action
Interactions with Lipid Bilayers and Membrane Integrity
The primary target of DDAC is the microbial cell membrane. The cationic nature of the DDAC molecule facilitates a strong attraction to the anionic components of these membranes, such as phospholipids.
DDAC's mechanism involves the disruption of intermolecular interactions within the lipid bilayer, leading to its dissociation. wikipedia.orgherts.ac.ukatamankimya.com The positively charged head of the DDAC molecule interacts with the negatively charged phosphate (B84403) groups of the membrane's phospholipids. Concurrently, its two long, hydrophobic alkyl chains insert into the hydrophobic core of the bilayer. This intrusion disrupts the orderly packing of the phospholipid fatty acid chains, interfering with the stabilizing van der Waals forces and hydrophobic interactions. elsevierpure.com This leads to an increase in membrane fluidity. nih.govjst.go.jp Studies using liposomes have demonstrated that a phase transition, indicative of this enhanced fluidity, occurs at a DDAC concentration of approximately 3 mg/L. nih.govjst.go.jp This disruption of the membrane's fundamental structure is a critical first step in its biocidal action.
The structural disorganization of the lipid bilayer compromises its integrity and increases its permeability. nih.gov This allows for the uncontrolled leakage of vital intracellular materials. researchgate.netarxada.com The process typically begins with the rapid efflux of small ions, most notably potassium (K+). nih.govnih.govbrighton.ac.uk This is followed by the release of larger molecules, such as those absorbing at 260 nm like nucleic acids, and eventually macromolecules including proteins and β-galactosidase. nih.govjst.go.jpnih.govbrighton.ac.uk Research on Escherichia coli has shown that significant leakage of these larger components occurs at DDAC concentrations around 3-4 mg/L. nih.govjst.go.jp This massive loss of essential cellular constituents fatally disrupts cellular function.
Effects on Cellular Macromolecules (e.g., Proteins, Nucleic Acids)
Once the cell membrane is breached, DDAC can enter the cytoplasm and inflict further damage by interacting with intracellular macromolecules. The cationic surfactant can bind to and denature negatively charged proteins, disrupting essential metabolic reactions and enzymatic functions. ncsu.eduresearchgate.net Additionally, DDAC can bind to nucleic acids like DNA and RNA, potentially degrading them and interfering with critical processes such as replication and protein synthesis. researchgate.netresearchgate.net
Concentration-Dependent Activity Profiles
The antimicrobial effect of DDAC is strongly dependent on its concentration. wikipedia.orgnih.gov At low, sub-inhibitory concentrations, DDAC may only be bacteriostatic, inhibiting microbial growth without causing cell death. wikipedia.orgnih.gov As the concentration increases, its action becomes bactericidal, leading to irreversible cell damage and death. wikipedia.orgnih.gov The minimum inhibitory concentration (MIC) for E. coli has been reported to be as low as 1.3 mg/L. nih.govjst.go.jp However, the concentration required for bactericidal action is higher. For example, against Staphylococcus aureus, concentrations above 9 μg/ml were needed to rapidly release the entire internal potassium pool, indicating severe membrane damage. nih.gov
| Organism | Effect | DDAC Concentration | Reference |
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 1.3 mg/L | nih.gov, jst.go.jp |
| Escherichia coli | Membrane Fluidity Phase Transition | ~3 mg/L | nih.gov, jst.go.jp |
| Escherichia coli | Leakage of Macromolecules (proteins, β-galactosidase) | 3-4 mg/L | nih.gov, jst.go.jp |
| Escherichia coli | Bleb Formation | >50 mg/L | nih.gov, researchgate.net, jst.go.jp |
| Staphylococcus aureus | Significant Potassium (K+) Leakage | >4.5 µg/ml | nih.gov |
| Staphylococcus aureus | Onset of Autolysis | 9 µg/ml | nih.gov, brighton.ac.uk |
| Staphylococcus aureus | Catastrophic Membrane Collapse | >12 µg/ml | nih.gov |
Morphological Alterations in Microorganisms Induced by DDAC
Exposure to DDAC causes distinct and severe morphological changes in microorganisms. A notable effect observed through electron microscopy is the formation of blebs on the cell surface of E. coli. researchgate.net However, these blebs are typically seen at high concentrations (greater than 50 mg/L) and are considered a result of the membrane damage, not the primary cause of cell death. nih.govjst.go.jp Other observed alterations include the detachment of the cell membrane from the cell wall and the aggregation of cytoplasmic contents, ultimately leading to cell lysis. researchgate.netresearchgate.net
Comparative Mechanistic Studies with Other QACs (e.g., ADBAC)
DDAC is a dialkyl quaternary ammonium (B1175870) compound, and its mechanism is often compared to mono-alkyl QACs like Alkyldimethylbenzylammonium chloride (ADBAC). Both are membrane-active agents that cause leakage of intracellular contents. arxada.comnih.govnih.gov However, their interactions can differ subtly. DDAC, with its two alkyl chains, is often more efficient at destabilizing the phospholipid cell membrane than the single-chained ADBAC. arxada.com Uptake studies on S. aureus revealed that DDAC molecules form a double monolayer of coverage on the cells, whereas ADBAC forms a single monolayer. nih.govbrighton.ac.uk This stronger binding affinity in DDAC could explain its greater potency at similar concentrations. asm.org For instance, while both agents cause catastrophic membrane collapse in S. aureus at low concentrations, DDAC induces this at a slightly lower concentration (>12 µg/ml) compared to ADBAC (>15 µg/ml). nih.gov
Role in Corrosion Inhibition Mechanisms
Dodecyldimethylammonium chloride (DDAC) is a quaternary ammonium compound that demonstrates significant efficacy as a corrosion inhibitor for various metals and alloys, including aluminum alloys and carbon steel. chemicalpapers.comresearchgate.net Its protective action is primarily attributed to its ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. This inhibition is a multifaceted process involving specific adsorption behaviors, the formation of a durable protective film, and distinct molecular interactions dictated by the electronic structure of the inhibitor molecule. chemicalpapers.comresearchgate.net Investigations have shown that DDAC functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. chemicalpapers.comresearchgate.net
The initial step in the corrosion inhibition process by this compound is its adsorption onto the metal surface. This process is governed by the interaction between the inhibitor molecules and the metal. The adsorption of DDAC on metal surfaces, such as 7B04 aluminum alloy, has been found to follow the Langmuir adsorption isotherm model. chemicalpapers.comresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the surface, where each active site on the metal holds one adsorbate molecule.
The nature of this adsorption can be characterized as a combination of physical and chemical processes (physisorption and chemisorption). chemicalpapers.comresearchgate.net
Physisorption: This process involves electrostatic interactions between the charged species. In the case of DDAC, the positively charged quaternary ammonium head group (N⁺) can interact with a negatively charged metal surface (in certain electrolytes like HCl, the metal surface acquires a negative charge). The long dodecyl hydrocarbon tail also contributes to this physical interaction.
Chemisorption: This involves the sharing of electrons or charge transfer from the inhibitor molecule to the metal surface, forming a coordinate-type bond. In DDAC, the nitrogen atom, with its lone pair of electrons, can act as an active center for this type of bonding with the vacant d-orbitals of the metal atoms. chemicalpapers.comresearchgate.net
The spontaneity and strength of the adsorption are indicated by thermodynamic parameters like the Gibbs free energy of adsorption (ΔG°ads). A calculated ΔG°ads value for DDAC on an aluminum alloy surface indicated that the inhibition mechanism involves both physical and chemical adsorption. chemicalpapers.com Generally, ΔG°ads values around -20 kJ/mol or less are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. Values between these two benchmarks point to a mixed-mode adsorption.
Table 1: Adsorption Characteristics of this compound
| Parameter | Finding | Metal/Alloy | Reference |
|---|---|---|---|
| Adsorption Model | Langmuir Adsorption Isotherm | 7B04 Aluminum Alloy | chemicalpapers.comresearchgate.net |
| Adsorption Type | Mixed (Physical and Chemical Adsorption) | 7B04 Aluminum Alloy | chemicalpapers.com |
| Inhibition Type | Mixed-Type Inhibitor | 7B04 Aluminum Alloy, Carbon Steel | chemicalpapers.comresearchgate.net |
Following adsorption, DDAC molecules arrange themselves on the metal surface to create a protective film. This film acts as a physical barrier, effectively blocking the active sites for corrosion and preventing corrosive species (like chloride ions, water, and oxygen) from reaching the metal substrate. chemicalpapers.comresearchgate.net
The structure of the DDAC molecule, consisting of a polar cationic head and a long, nonpolar hydrocarbon tail, is crucial for film formation. The positively charged nitrogen head group anchors the molecule to the metal surface. The long dodecyl chains then orient themselves, often away from the surface, creating a dense, hydrophobic (water-repelling) layer. This hydrophobic barrier significantly hinders the electrochemical reactions that constitute corrosion.
Surface analysis techniques such as Scanning Electron Microscopy (SEM) and Energy-Dispersive Spectroscopy (EDS) have visually confirmed the formation of this protective film on aluminum alloy surfaces after exposure to DDAC. chemicalpapers.comresearchgate.net The smoother surface morphology observed in the presence of the inhibitor, compared to the pitted and damaged surface of an uninhibited metal, provides direct evidence of the film's protective capabilities.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the inhibitor-metal interaction at an electronic level. researchgate.netnih.gov These theoretical studies help to identify the active adsorption centers within the inhibitor molecule and to predict its interaction efficiency. physchemres.orgneliti.com
For this compound, quantum chemical calculations have identified the nitrogen atom of the quaternary ammonium group as a primary adsorption center. chemicalpapers.comresearchgate.net Although the nitrogen atom carries a formal positive charge, the charge distribution within the molecule, influenced by the attached alkyl groups, allows for effective interaction and bonding with the metal surface.
Several key parameters calculated through DFT are used to describe the adsorption behavior and inhibitive properties of a molecule: physchemres.orgneliti.com
E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, suggesting stronger chemisorption.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons. A lower E_LUMO value suggests a greater capacity to accept electrons from the metal surface.
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally leads to a higher inhibition efficiency as the molecule can be more readily adsorbed. physchemres.org
Fraction of Electrons Transferred (ΔN): This value indicates the likely direction of electron transfer between the inhibitor and the metal. A positive ΔN suggests electron donation from the inhibitor to the metal surface. nih.govphyschemres.org
These computational approaches have corroborated experimental findings, confirming that the nitrogen atom is the key site for the chemisorption of DDAC on metal surfaces, which is fundamental to its mechanism of corrosion inhibition. chemicalpapers.comresearchgate.net
Table 2: Key Quantum Chemical Parameters and Their Significance in Corrosion Inhibition
| Parameter | Significance | Implication for DDAC |
|---|---|---|
| E_HOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of the molecule. Higher values suggest better inhibition. | The lone pairs of the nitrogen atom contribute to the HOMO, facilitating electron donation to the metal surface. |
| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of the molecule. Lower values can enhance back-donation from the metal. | The anti-bonding orbitals associated with the molecule can accept electrons from the metal. |
| ΔE (Energy Gap: E_LUMO - E_HOMO) | Represents the reactivity of the inhibitor molecule. A smaller gap suggests higher reactivity and better inhibition efficiency. | The specific energy gap value determines its reactivity towards the metal surface. |
| Atomic Charges | Identifies the specific atoms that act as centers for adsorption. | Calculations confirm the nitrogen atom is a primary center for adsorption on the metal surface. chemicalpapers.com |
| ΔN (Fraction of Electrons Transferred) | Predicts the direction of electron flow between the inhibitor and the metal surface. | The interaction involves charge sharing and transfer, leading to a stable adsorptive bond. |
Microbiological Research Perspectives on Ddac
Spectrum of Antimicrobial Activity in Academic Settings
DDAC exhibits a broad spectrum of activity, encompassing various bacteria, viruses, and fungi. herts.ac.ukwikipedia.orgoxford-analytical.co.uk Its primary mode of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death. wikipedia.orgresearchgate.net The effectiveness of DDAC can be either bacteriostatic, inhibiting microbial growth, or bactericidal, killing the microorganisms, depending on its concentration and the specific microbe. wikipedia.org
Efficacy Against Gram-Positive and Gram-Negative Bacteria
DDAC has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. herts.ac.uk Research has established Minimum Inhibitory Concentration (MIC) values for DDAC against various bacterial species, which represent the lowest concentration of the compound that inhibits visible growth. For instance, the MIC value for Escherichia coli has been reported to be as low as 1.3 mg/L. nih.gov In a study examining sub-MIC concentrations, the selected ranges for testing were 0.5 to 3.00 mg/L for E. coli and 0.05 to 1.50 mg/L for Bacillus cereus. nih.gov However, it is noteworthy that some Gram-negative bacteria may exhibit a degree of intrinsic resistance. researchgate.net
| Bacterial Species | Gram Stain | DDAC MIC (mg/L) |
| Escherichia coli | Negative | 1.3 nih.gov |
| Bacillus cereus | Positive | 0.05 - 1.50 nih.gov |
This table presents a selection of reported MIC values and should not be considered exhaustive.
Efficacy Against Enveloped Viruses and Fungi
The antimicrobial activity of DDAC extends to enveloped viruses and various fungal species. herts.ac.ukoxford-analytical.co.uk Its mechanism against enveloped viruses involves the disruption of their lipid envelope, rendering them inactive. nih.gov Examples of enveloped viruses susceptible to DDAC include Hepatitis B and HIV. oxford-analytical.co.uk DDAC is also recognized for its fungicidal and mildewcidal properties. Studies have shown its effectiveness against fungi such as Candida albicans. nih.gov For instance, DDAC is reported to be yeasticidal at a concentration of 0.0525% with a 15-minute contact time. researchgate.net
Biofilm Formation and Inhibition Studies
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. These structures provide protection to the embedded microbes from various environmental stresses, including the action of antimicrobial agents.
DDAC's Influence on Biofilm Development and Dispersal
Research into the specific effects of DDAC on biofilm formation and dispersal is an evolving area. Some studies have indicated that the effect of DDAC on biofilm development, removal, and fixation is not yet fully understood. researchgate.net However, related research on similar compounds, such as didecyldimethylammonium bromide (DDAB), provides valuable insights. Studies on DDAB have shown its ability to remove biofilms of both Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Furthermore, a study on various denitrification sludge forms found that DDAC could promote the hydrophobicity and compactness of the sludge, potentially influencing aggregation and biofilm-like structures. nih.gov
Mechanisms of Biofilm Inhibition
The mechanisms by which DDAC and related compounds inhibit biofilms involve the disruption of the biofilm structure. nih.gov For instance, the combined use of DDAB with slightly acidic electrolyzed water has been shown to disrupt biofilm integrity by reducing the content of polysaccharides and proteins within the biofilm matrix of S. aureus and P. aeruginosa. nih.gov The primary antimicrobial action of DDAC, which involves damaging the cell membrane, is also crucial in preventing the initial attachment of planktonic cells, a critical step in biofilm formation. By neutralizing individual microbial cells before they can adhere and proliferate, DDAC can effectively inhibit the establishment of a biofilm.
Microbial Adaptation and Resistance Mechanisms
The widespread use of biocides like DDAC has led to the emergence of microbial adaptation and resistance. Microorganisms can develop mechanisms to tolerate or evade the effects of these compounds.
Exposure to sub-inhibitory concentrations of DDAC can lead to the development of acquired resistance in bacteria. wikipedia.orgnih.gov Studies have shown that daily exposure of bacterial strains to increasing sub-inhibitory concentrations of DDAC can result in a significant increase in their MIC values. nih.gov For example, a threefold increase in MIC was observed in 48% of Escherichia coli and Listeria monocytogenes strains after a 7-day adaptation period. nih.gov
Several mechanisms contribute to microbial resistance to DDAC. One of the most significant is the action of efflux pumps, which are membrane proteins that actively transport antimicrobial agents out of the cell. researchgate.net Genes such as qacA, qacE, and qacEΔ1 encode for these efflux pumps and have been identified in various bacteria, conferring resistance to quaternary ammonium (B1175870) compounds. researchgate.netagriculturejournals.czagriculturejournals.cznih.gov
Another adaptive strategy involves modifications to the bacterial cell membrane. For instance, adapted Pseudomonas aeruginosa cells have shown changes in their membrane fatty acid composition in response to exposure to didecyldimethylammonium bromide. nih.gov Furthermore, some bacteria can develop a protective slime layer upon adaptation, which can contribute to increased resistance. nih.gov
The development of resistance to DDAC can also be associated with cross-resistance to other biocides and even antibiotics. researchgate.netnih.gov For example, bacterial strains that have adapted to DDAC may also show reduced susceptibility to other quaternary ammonium compounds like benzalkonium chloride. nih.gov More concerning is the observed cross-resistance to clinically relevant antibiotics, which poses a significant public health concern. nih.gov
Efflux Pump Overexpression
Efflux pumps are transport proteins located in the cytoplasmic membrane of bacteria that actively expel a wide variety of structurally diverse compounds from the cell. These pumps are a significant mechanism of both intrinsic and acquired resistance to antimicrobial agents, including Dodecyldimethylammonium chloride (DDAC). The overexpression of genes encoding these efflux pumps can lead to reduced susceptibility to DDAC and other biocides.
In Gram-negative bacteria, efflux pumps are often chromosomally encoded, and their expression can be induced by exposure to sub-lethal concentrations of antimicrobial agents. The AcrAB-TolC efflux system is a primary multidrug efflux pump in Escherichia coli, contributing to resistance against a broad spectrum of antibiotics. The expression of the acrAB genes is regulated by several repressor genes, including acrR, marR, and soxR. Mutations in these regulatory genes can lead to the overexpression of the AcrAB-TolC pump, resulting in increased resistance to DDAC. Another efflux pump, the MdtEF pump, regulated by crp, also plays a role in antimicrobial resistance. nih.gov
In Pseudomonas aeruginosa, a notable opportunistic pathogen, the overexpression of efflux pumps is a key factor in its resistance to biocides. Studies have shown that continuous culture of P. aeruginosa with the related quaternary ammonium compound (QAC) benzalkonium chloride (BKC) can lead to the evolution of strains with decreased sensitivity to the biocide. This adaptation is often linked to the overexpression of efflux systems like MexAB-OprM and MexCD-OprJ. researchgate.net
The table below summarizes key efflux pumps and their regulators implicated in resistance to QACs like DDAC.
| Efflux Pump System | Regulators | Associated Bacteria | Impact of Overexpression |
| AcrAB-TolC | acrR, marR, soxR | Escherichia coli | Increased resistance to a broad spectrum of antibiotics and biocides. nih.gov |
| MdtEF | crp | Escherichia coli | Contributes to multidrug resistance. nih.gov |
| MexAB-OprM | mexR | Pseudomonas aeruginosa | Decreased susceptibility to biocides. researchgate.net |
| MexCD-OprJ | nfxB | Pseudomonas aeruginosa | Decreased susceptibility to biocides. researchgate.net |
It is important to note that efflux pumps contribute to a bacterium's ability to regulate its internal environment by removing not only antimicrobial agents but also toxic metabolites and quorum sensing signal molecules. nih.govnih.gov This multifunctionality underscores their importance in bacterial survival and adaptation.
Metabolic Degradation Pathways by Microorganisms
While resistance to DDAC is often associated with mechanisms like efflux pump overexpression, some microorganisms have demonstrated the ability to metabolize and degrade this compound. This biodegradation is an important consideration for the environmental fate of DDAC.
Research has shown that bacteria capable of degrading didecyldimethylammonium chloride (DDAC) can be isolated from environments such as the activated sludge of municipal sewage treatment plants. nih.govresearchgate.net One such isolate, Pseudomonas fluorescens TN4, was found to degrade DDAC by using it as a sole carbon source. nih.govresearchgate.net The degradation pathway involves an N-dealkylation process. In this process, DDAC is first broken down into decyldimethylamine, which is subsequently converted to dimethylamine (B145610). nih.govresearchgate.net The resulting decanal (B1670006) or decanoic acid and dimethylamine are then expected to be completely mineralized to carbon dioxide and water. researchgate.net
Interestingly, the Pseudomonas fluorescens TN4 strain was also capable of assimilating other types of quaternary ammonium compounds (QACs), such as alkyltrimethyl- and alkylbenzyldimethyl-ammonium salts, but not alkylpyridinium salts. nih.govresearchgate.net This indicates a degree of specificity in the degradative capabilities of the microorganism. The ability of this strain to both resist and degrade QACs highlights the presence of specialized bacteria in the environment that can mitigate the impact of these compounds. nih.govresearchgate.net
However, the biodegradability of DDAC can be variable and is influenced by several factors. These include the concentration of the chemical, the length of its alkyl chain, the presence of anionic substances, and the specific characteristics of the microbial population present. regulations.govregulations.gov While some studies report ready biodegradability under certain conditions, others indicate that DDAC can be stable to microbial degradation in aquatic environments, suggesting that sorption to sediment may be a more dominant process in some cases. turi.org
The following table outlines the key steps in the metabolic degradation of DDAC by Pseudomonas fluorescens TN4:
| Step | Initial Compound | Intermediate(s) | Final Products (presumed) |
| 1 | Didecyldimethylammonium chloride (DDAC) | Decyldimethylamine | Carbon dioxide and water |
| 2 | Decyldimethylamine | Dimethylamine, Decanal/Decanoic Acid | Carbon dioxide and water |
Genetic Basis of DDAC Resistance
The genetic underpinnings of resistance to this compound (DDAC) are multifaceted, involving both mutations in existing genes and the acquisition of new genetic material. nih.govyoutube.com
A primary mechanism for DDAC resistance involves mutations in genes that regulate the expression of efflux pumps. nih.gov As detailed in section 4.3.1, genes such as acrR, marR, and soxR act as negative regulators for the AcrAB-TolC efflux pump in E. coli. nih.gov Mutations in these genes can lead to increased production of the efflux pump, thereby enhancing the bacterium's ability to expel DDAC from the cell. Similarly, mutations in the msbA gene, which encodes an ATP-binding cassette (ABC) transporter, have been linked to antibiotic resistance in Pseudomonas aeruginosa and are suspected to contribute to increased resistance in E. coli as well. nih.gov
Another significant genetic factor in DDAC resistance involves genes that modify the bacterial cell envelope. For instance, the fmtC (mprF) gene is involved in modulating the charge of the bacterial cytoplasmic membrane, which can confer resistance to cationic antimicrobial peptides and other compounds. nih.gov
Furthermore, the acquisition of specific resistance genes, often located on mobile genetic elements like plasmids and transposons, plays a crucial role. nih.gov The qac genes (quaternary ammonium compound resistance genes) encode for small multidrug resistance (SMR) proteins that function as efflux pumps. researchgate.net These genes, such as qacA/B, qacE, and smr (qacC), can confer resistance to a wide range of cationic compounds, including DDAC. researchgate.net The presence of these genes on mobile elements facilitates their transfer between different bacteria, contributing to the spread of resistance. nih.gov
The table below summarizes key genes and their functions related to DDAC resistance.
| Gene(s) | Function | Mechanism of Resistance |
| acrR, marR, soxR | Negative regulators of the AcrAB-TolC efflux pump | Mutation leads to overexpression of the efflux pump. nih.gov |
| msbA | Encodes an ABC transporter | Mutation may enhance the extrusion of antimicrobial compounds. nih.gov |
| fmtC (mprF) | Modulates cytoplasmic membrane charge | Alters the interaction between the cell and cationic antimicrobials. nih.gov |
| qacA/B, qacE, smr (qacC) | Encode for SMR efflux pumps | Actively transport QACs out of the bacterial cell. researchgate.net |
Cross-Resistance and Co-Resistance with Antimicrobial Agents
Exposure of bacteria to this compound (DDAC) can lead to the development of not only resistance to DDAC itself but also to other biocides and, significantly, to clinically important antibiotics. This phenomenon can occur through two primary mechanisms: cross-resistance and co-resistance.
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. nih.gov For example, the overexpression of a multidrug efflux pump, a common response to DDAC exposure, can expel a wide range of compounds, including other biocides like benzalkonium chloride (BC) and various classes of antibiotics. nih.govresearchgate.net Studies have shown that bacterial strains adapted to DDAC exhibit reduced susceptibility to BC and commercial biocide formulations. nih.gov In Escherichia coli, adaptation to DDAC has been linked to increased resistance to antibiotics such as ampicillin, cefotaxime, ceftazidime, chloramphenicol, and ciprofloxacin (B1669076). nih.gov Similarly, exposure of Pseudomonas isolates to sub-inhibitory concentrations of DDAC resulted in a significant increase in the minimum inhibitory concentrations (MICs) of amikacin, gentamicin, meropenem, and ciprofloxacin. nih.gov
Co-resistance arises when the genes for resistance to different antimicrobials are located on the same mobile genetic element, such as a plasmid or transposon. nih.gov This genetic linkage means that selection pressure from one agent (e.g., DDAC) can lead to the selection and maintenance of resistance to other agents (e.g., antibiotics), even in the absence of the second agent. nih.gov The qac genes, which confer resistance to QACs like DDAC, are often found on plasmids that also carry antibiotic resistance genes. researchgate.net
The following table provides examples of observed cross-resistance in various bacteria after exposure to DDAC.
| Bacterial Species | Cross-Resistance Observed with | Reference |
| Escherichia coli | Benzalkonium chloride, Ampicillin, Cefotaxime, Ceftazidime, Chloramphenicol, Ciprofloxacin | nih.gov |
| Listeria monocytogenes | Benzalkonium chloride | nih.gov |
| Pseudomonas aeruginosa | Amikacin, Gentamicin, Meropenem, Ciprofloxacin | nih.gov |
| Campylobacter coli | Selected antibiotics | researchgate.net |
| Salmonella enterica | Selected antibiotics | researchgate.net |
The development of cross-resistance and co-resistance is a significant public health concern, as the widespread use of disinfectants like DDAC could inadvertently contribute to the selection and spread of antibiotic-resistant bacteria. nih.gov
Synergistic Interactions in Antimicrobial Research
Combination with Essential Oil Constituents
Recent research has focused on the synergistic interactions between this compound (DDAC) and constituents of essential oils as a promising strategy to enhance antimicrobial efficacy. mdpi.com This approach aims to leverage the different mechanisms of action of these compounds to achieve a greater antimicrobial effect than either substance used alone, potentially allowing for lower concentrations of DDAC and mitigating the development of resistance. mdpi.comresearchgate.net
A study investigating the combination of DDAC with the essential oil constituents carvacrol (B1668589) and eugenol (B1671780) demonstrated significant bactericidal synergy against both Escherichia coli and Bacillus cereus. mdpi.com While the combinations did not show a synergistic effect in inhibiting bacterial growth (bacteriostatic synergy), they were highly effective in killing the bacteria (bactericidal synergy). mdpi.com The combinations containing DDAC were particularly efficient, leading to the eradication of the bacterial populations in less than four hours. mdpi.com
The proposed mechanism for this synergy involves the essential oil constituents disrupting the bacterial cell wall, which then facilitates the action of DDAC on the lipid double membrane, leading to increased bactericidal activity. mdpi.comnih.gov Essential oils and their components are known to have multiple target sites within bacterial cells, which can enhance the activity of other antimicrobial agents and reduce the likelihood of resistance development. researchgate.net
The table below presents data from a checkerboard assay showing the synergistic bactericidal effect of DDAC in combination with carvacrol and eugenol against E. coli and B. cereus. The Fractional Bactericidal Concentration Index (FBCI) is used to determine synergy, with a value of ≤ 0.5 indicating a synergistic interaction.
| Organism | Combination | FBCI Value | Interpretation |
| Escherichia coli | DDAC + Carvacrol | ≤ 0.5 | Synergy mdpi.com |
| Escherichia coli | DDAC + Eugenol | ≤ 0.5 | Synergy mdpi.com |
| Bacillus cereus | DDAC + Carvacrol | ≤ 0.5 | Synergy mdpi.com |
| Bacillus cereus | DDAC + Eugenol | ≤ 0.5 | Synergy mdpi.com |
These findings highlight the potential of combining DDAC with essential oil constituents as an effective antimicrobial strategy, particularly for applications in sanitization and disinfection where rapid bactericidal action is required. mdpi.com
Combination with Other Biocides or Compounds
The efficacy of this compound (DDAC) as an antimicrobial agent can be significantly enhanced when used in combination with other biocides or compounds. This approach can lead to synergistic or additive effects, broadening the spectrum of activity, reducing the required concentrations of individual components, and potentially mitigating the development of microbial resistance. Research has explored combinations of DDAC with essential oil constituents, other surfactants, and aldehydes.
A notable area of investigation is the combination of DDAC with essential oil constituents (EOCs), which are natural compounds known for their antimicrobial properties. nih.gov Studies have demonstrated that combining DDAC with EOCs such as carvacrol and eugenol results in synergistic bactericidal effects against common foodborne pathogens like Escherichia coli and Bacillus cereus. nih.govmdpi.com While the fractional inhibitory concentration index (FICI) did not indicate bacteriostatic synergy, the fractional bactericidal concentration index (FBCI) and time-kill curve analysis confirmed a significant synergistic relationship. mdpi.com Combinations containing DDAC were particularly efficient, capable of eradicating bacterial populations in less than 2 to 4 hours. nih.govmdpi.com For instance, the combination of carvacrol and DDAC, as well as eugenol and DDAC, led to a 5-log10 reduction of the initial bacterial population of B. cereus in 2 hours and E. coli in 4 hours. mdpi.com The proposed mechanisms for this synergy include the surfactant properties of DDAC increasing the dispersibility of EOCs and the formation of mixed micelles or dimers that facilitate entry into the bacterial cell. mdpi.com
Another researched combination is that of DDAC with other surfactants and biocides. A disinfectant formulation composed of DDAC, N,N-bis(3-aminopropyl)dodecylamine (APDA), and γ-cyclodextrin has shown synergistic effects against non-enveloped viruses such as poliovirus type 1 and murine norovirus, as well as bacteria like Pseudomonas aeruginosa. nih.gov The synergy between the cationic surfactant DDAC and the amphoteric surfactant APDA is attributed to strong attractive interactions that stabilize the micellar phase. nih.gov This allows the combination to be effective at concentrations below the critical micelle concentration (CMC) for the individual components. nih.gov
Furthermore, research into cosmetic preservatives has shown that combining DDAC with compounds like Polyquaternium-80 (P-80) and the natural origin antimicrobial agent Maltol can synergistically enhance antimicrobial activity. mdpi.com The addition of small amounts of DDAC and P-80 to a blend containing 2-Methyl-1,3-Propanediol and Caprylyl Glycol drastically increased its effectiveness against Candida albicans and Pseudomonas aeruginosa, significantly lowering the minimum inhibitory concentration (MIC) values. mdpi.com
The combination of DDAC with aldehydes has also been noted. For example, a commercial biocide formulation containing both DDAC and glutaraldehyde (B144438) showed reduced susceptibility in certain bacterial strains after adaptation to DDAC. nih.gov This highlights that while combinations can be more effective, the potential for microbial adaptation remains a critical area of study. nih.gov
The following tables summarize the research findings on the combination of DDAC with other compounds.
Table 1: Synergistic Effects of DDAC with Essential Oil Constituents
| Combined Compound | Target Microorganism | Observed Outcome | Reference |
|---|---|---|---|
| Carvacrol | Escherichia coli | Bactericidal synergy; 5-log10 reduction in 4 hours. | mdpi.com |
| Carvacrol | Bacillus cereus | Bactericidal synergy; 5-log10 reduction in 2 hours. | mdpi.com |
| Eugenol | Escherichia coli | Bactericidal synergy; 5-log10 reduction in 4 hours. | mdpi.com |
Table 2: Synergistic Effects of DDAC with Other Biocides and Compounds
| Combined Compound(s) | Target Microorganism | Observed Outcome | Reference |
|---|---|---|---|
| N,N-bis(3-aminopropyl)dodecylamine (APDA) and γ-cyclodextrin | Poliovirus type 1, Murine norovirus | Synergistic virucidal effect (≥99.99% reduction). | nih.gov |
| N,N-bis(3-aminopropyl)dodecylamine (APDA) and γ-cyclodextrin | Pseudomonas aeruginosa | Synergistic bactericidal action. | nih.gov |
| Polyquaternium-80 (P-80) and Maltol | Candida albicans | Synergistic improvement of antimicrobial activity. | mdpi.com |
| Polyquaternium-80 (P-80) and Maltol | Pseudomonas aeruginosa | Synergistic improvement of antimicrobial activity. | mdpi.com |
Environmental Science and Ecotoxicology of Ddac Academic Focus
Environmental Fate and Transport Mechanisms
The environmental behavior of DDAC is largely governed by its strong tendency to bind to surfaces and its stability against degradation under various conditions.
DDAC exhibits a strong affinity for sorption to soil, sediment, and biosolids, a characteristic that significantly influences its environmental mobility and bioavailability. nih.gov This strong binding is attributed to the cationic nature of DDAC, which facilitates interaction with negatively charged components of environmental matrices such as clay and organic matter. researchgate.net
A soil mobility study demonstrated that DDAC has a high tendency to bind to sediment and soil. regulations.gov The Freundlich adsorption coefficients (Kads) were determined to be 1,095 in sand, 8,179 in sandy loam, 32,791 in silty clay loam, and 30,851 in silt loam soils. regulations.govregulations.govregulations.gov These high Kads values indicate that DDAC is essentially immobile in soil. regulations.govregulations.govgov.bc.ca Consequently, the potential for DDAC to contaminate groundwater is considered low due to its strong adsorption to soil particles. regulations.govregulations.govregulations.gov
The primary pathways for the entry of DDAC into the environment are through wastewater treatment facilities, leading to its presence in surface waters, associated sediments, and soils amended with biosolids. nih.gov Sorption is a key mechanism affecting its fate in these compartments. nih.gov
Table 1: Freundlich Adsorption Coefficients (Kads) of DDAC in Various Soil Types
| Soil Type | Freundlich Kads |
| Sand | 1,095 |
| Sandy Loam | 8,179 |
| Silty Clay Loam | 32,791 |
| Silt Loam | 30,851 |
This table is based on data from soil mobility studies. regulations.govregulations.govregulations.gov
DDAC is characterized by its high persistence and stability in aquatic environments. Laboratory studies have shown that it is stable to hydrolysis under abiotic and buffered conditions across a pH range of 5 to 9. nih.govregulations.govregulations.govregulations.gov Calculated half-lives for DDAC were 368 days at pH 5, 194 days at pH 7 (using a TRIS buffer), 175 days at pH 7 (using a HEPES buffer), and 506 days at pH 9. regulations.govregulations.govregulations.gov These extended half-lives underscore the compound's resistance to hydrolytic degradation.
Furthermore, DDAC is stable to photolysis in aqueous solutions. regulations.govgov.bc.ca A study conducted in a pH 7 buffered aqueous solution found that even in the presence of a photosensitizer like acetone, degradation was minimal, with a calculated half-life of 227 days. regulations.govgov.bc.ca In the absence of a photosensitizer, no significant degradation was observed after 30 days of continuous illumination simulating natural sunlight. gov.bc.ca
Aquatic metabolism studies under both aerobic and anaerobic conditions have indicated that DDAC is also stable to microbial degradation in these systems. regulations.gov The calculated aerobic and anaerobic half-lives in flooded river water were 180 days and 261 days, respectively. regulations.gov In another study, the half-life under anaerobic conditions in a water-sediment system was calculated to be approximately 17 years (6,218 days). gov.bc.ca
Table 2: Hydrolytic and Photolytic Stability of DDAC
| Condition | pH | Buffer | Calculated Half-life |
| Hydrolysis | 5 | - | 368 days |
| Hydrolysis | 7 | TRIS | 194 days |
| Hydrolysis | 7 | HEPES | 175 days |
| Hydrolysis | 9 | - | 506 days |
| Photolysis | 7 | - | 227 days (with acetone) |
This table is based on data from environmental fate studies. regulations.govregulations.govregulations.gov
The mobility of DDAC in soil and water is significantly limited by its strong sorption characteristics. regulations.govregulations.govregulations.gov As a cationic surfactant, it binds rapidly to suspended solids and sediments in aquatic environments. researchgate.net This strong binding to soil and sediment particles renders it largely immobile, reducing the likelihood of leaching into groundwater. regulations.govregulations.govgov.bc.ca Therefore, biotransformation is expected to be the primary route of dissipation for DDAC in the environment rather than physical transport. gov.bc.ca
Biodegradation Pathways and Microbial Degradation
While DDAC is persistent, biodegradation can occur under specific conditions, primarily driven by microbial activity.
The biodegradation of DDAC is variable and influenced by factors such as chemical concentration, the length of its alkyl chains, the presence of anionic substances, and the characteristics of the microbial population. regulations.govregulations.gov While some studies report that DDAC is stable with very little degradation in aerobic soils over a year, with a calculated half-life of 1,048 days, other research indicates it can be biodegradable. regulations.govregulations.gov For instance, some tests have shown ready biodegradability in the absence of clay, suggesting that sorption can inhibit biodegradation. turi.org
Under aerobic conditions, certain bacteria have demonstrated the ability to degrade DDAC. researchgate.net However, in aquatic metabolism studies, DDAC was found to be stable to microbial degradation under both aerobic and anaerobic conditions in water and sediment. regulations.govturi.org The calculated half-lives in aerobic and anaerobic aquatic systems were 180 days and 261 days, respectively. regulations.gov Another study under anaerobic conditions reported a mean of 90.8% of the initial DDAC remaining after one year, with a calculated half-life of about 17 years. gov.bc.ca This suggests that while biodegradation is possible, it can be a very slow process in certain environmental compartments. regulations.govgov.bc.ca
Research has identified specific pathways for the biodegradation of DDAC. One study isolated a bacterium, Pseudomonas fluorescens TN4, from activated sludge that could utilize DDAC as a sole carbon source. researchgate.netnih.gov This bacterium was found to degrade DDAC through an N-dealkylation process. researchgate.netnih.gov
The proposed biodegradation pathway involves the initial conversion of DDAC to decyldimethylamine . researchgate.netnih.gov This intermediate is then further dealkylated to dimethylamine (B145610) . researchgate.netnih.gov These findings indicate that specific, resistant bacteria in the environment are capable of breaking down DDAC into smaller, potentially less harmful compounds. nih.gov However, in many environmental fate studies, significant amounts of transformation products were not detected, suggesting that complete mineralization or the formation of readily detectable intermediates may not always occur or may happen very slowly. regulations.gov
Microbial Strains Involved in DDAC Biodegradation
The biodegradation of Dodecyldimethylammonium chloride (DDAC) in the environment is facilitated by specific microbial populations capable of utilizing this quaternary ammonium (B1175870) compound as a carbon source. A key organism identified in this process is Pseudomonas fluorescens strain TN4, which was successfully isolated from activated sludge from a municipal sewage treatment plant. researchgate.netresearchgate.netnih.gov This strain was enriched in a culture where DDAC was the sole source of carbon, demonstrating its capability to metabolize the compound. researchgate.netnih.gov
The degradation of DDAC by Pseudomonas fluorescens TN4 is a significant finding, as it indicates the presence of QAC-resistant and degrading bacteria in environmental settings like sewage treatment facilities. researchgate.netnih.gov This bacterial strain has shown a high resistance to DDAC and other quaternary ammonium compounds (QACs). researchgate.netresearchgate.net Besides DDAC, the TN4 strain can also assimilate other QACs such as alkyltrimethyl- and alkylbenzyldimethyl-ammonium salts, though it does not assimilate alkylpyridinium salts. researchgate.netresearchgate.net The ability of microorganisms to degrade DDAC is crucial, as studies have shown that while it is resistant to abiotic degradation like photolysis and hydrolysis, biotransformation is a primary route of its dissipation in the environment. nih.govgov.bc.ca However, the composition of the microbial population is a critical variable in the rate and extent of DDAC degradation. nih.gov
Enzymatic Mechanisms of Biodegradation
The biodegradation of this compound (DDAC) by microorganisms like Pseudomonas fluorescens TN4 proceeds through a specific enzymatic pathway. The primary mechanism is N-dealkylation, a process that involves the removal of alkyl groups from the nitrogen atom of the ammonium compound. researchgate.netresearchgate.netresearchgate.net
In the case of DDAC degradation by P. fluorescens TN4, the process begins with the enzymatic cleavage of one of the decyl chains from the quaternary nitrogen. This initial step results in the formation of decyldimethylamine as an intermediate metabolite. researchgate.netresearchgate.netnih.gov Subsequently, another N-dealkylation step occurs, where a methyl group is cleaved, leading to the production of dimethylamine. researchgate.netresearchgate.net Research suggests that multiple constitutively expressed enzymes are involved in this degradation process. researchgate.net While the specific enzymes in P. fluorescens TN4 responsible for DDAC degradation are not fully detailed in the provided research, the pathway is consistent with the enzymatic degradation of other quaternary ammonium compounds by various Pseudomonas species, which can involve dioxygenases and other monooxygenases.
Ecotoxicological Impact on Non-Target Aquatic Organisms (Excluding Mammalian/Human)
Didecyldimethylammonium chloride (DDAC) exhibits significant toxicity to a range of non-target aquatic organisms. Its mode of action is primarily through the disruption of cellular membranes, affecting exposed tissues like the gills in fish. researchgate.net
Effects on Aquatic Invertebrates (e.g., Daphnia magna)
Aquatic invertebrates, particularly the water flea Daphnia magna, are highly sensitive to DDAC. This organism is a standard model in ecotoxicological studies due to its critical role in freshwater ecosystems and its sensitivity to chemical pollutants. ipmcenters.orgnih.gov Acute toxicity tests have established that DDAC is very highly toxic to Daphnia magna. regulations.gov
**Table 1: Acute Toxicity of DDAC to *Daphnia magna***
| Exposure Duration | Endpoint | Concentration (µg/L) | Reference |
|---|---|---|---|
| 48 hours | EC50 | 18 | ipmcenters.org |
| 48 hours | LC50 | 30 | ccme.ca |
The EC50 (Effective Concentration) is the concentration at which 50% of the population shows an effect (e.g., immobilization), while the LC50 (Lethal Concentration) is the concentration that causes mortality in 50% of the test organisms. The low concentrations observed in these studies highlight the potential risk of DDAC to zooplankton communities.
Effects on Fish (e.g., Rainbow Trout, Fathead Minnow)
DDAC is also toxic to various fish species, with sensitivity varying between species and developmental stages. researchgate.net The rainbow trout (Oncorhynchus mykiss) and the fathead minnow (Pimephales promelas) are common species used in aquatic toxicology for regulatory testing and research. researchgate.netgov.bc.ca Studies have shown that DDAC can be moderately to highly toxic to these fish. regulations.gov
Table 2: Acute Toxicity of DDAC to Rainbow Trout (Oncorhynchus mykiss) and Fathead Minnow (Pimephales promelas)
| Species | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |
|---|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 0.409 | researchgate.net |
| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 2.81 | ccme.ca |
| Fathead Minnow (Pimephales promelas) | 96 hours | LC50 | 0.75 (converted from 4.8 ppm for 80% a.i. formulation) | gov.bc.ca |
Sublethal effects have also been observed in rainbow trout. For instance, exposure to 0.1 mg/L of DDAC for 24 hours did not show adverse effects on blood chemistry or swimming performance, but higher concentrations did lead to biochemical stress indicators. researchgate.net
Effects on Algae and Aquatic Plants
DDAC is highly phytotoxic to algae and aquatic plants, which form the base of many aquatic food webs. The green alga Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) and the duckweed Spirodela oligorhiza have been shown to be sensitive to DDAC. gov.bc.caccme.caplos.org Growth inhibition is a key endpoint measured in toxicity tests with these organisms.
Table 3: Toxicity of DDAC to Algae and Aquatic Plants
| Species | Exposure Duration | Endpoint | Concentration | Reference |
|---|---|---|---|---|
| Pseudokirchneriella subcapitata | 96 hours | EC50 | Toxic at microgram concentrations | regulations.gov |
| Spirodela oligorhiza | 3 days | Growth reduction | ~3.62 mg/L (10⁻⁵ M) | ccme.ca |
The high toxicity of DDAC to algae can have cascading effects on the entire aquatic ecosystem by disrupting primary productivity.
Mitigation of Ecotoxicity through Degradation and Sorption
The environmental risk of DDAC is mitigated by two key processes: biodegradation and sorption. As discussed previously, certain microbial populations can degrade DDAC, breaking it down into less harmful substances. researchgate.netnih.gov This biotransformation is considered a primary route for the dissipation of DDAC in the environment. nih.gov
Analytical Methodologies for Ddac Quantification in Research
Chromatographic Techniques
Chromatography separates components of a mixture for analysis. In the context of DDAC, several chromatographic methods are utilized, each with its own advantages in terms of sensitivity, selectivity, and applicability to different sample types.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DDAC. oup.comfpinnovations.cairg-wp.com It separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase under high pressure. For DDAC, a quaternary ammonium (B1175870) compound that lacks a strong chromophore, detection can be challenging. google.com Therefore, HPLC is often coupled with detectors like evaporative light scattering detectors (ELSD) or mass spectrometers. oup.com
| Analytical Method | Matrix | Key Findings | Reference |
|---|---|---|---|
| HPLC with Evaporative Light Scattering Detection (ELSD) | Wood extracts (four species) | Successfully resolved and quantified DDAC with an average extraction efficiency of ≥85%. Amounts from 250 ng to 5 μg on-column could be detected. | oup.com |
| HPLC | Wood surfaces | The analytical method had an overall error of ±7 µg/cm² over a treatment range of 50 - 130 µg/cm². | fpinnovations.ca |
| HPLC-UV and HPLC-MS | Wood preservative treating solutions and treated wood | Both methods provided accurate and reproducible data for DDAC quantification, with HPLC-MS showing higher sensitivity and specificity. | irg-wp.com |
Ion Chromatography (IC) is a specialized form of HPLC that separates ions and polar molecules based on their affinity to an ion exchanger. eag.cominnovatechlabs.com The sample is introduced into a stream of eluent, which passes through a chromatographic column. eag.com The separated ions are then measured by a conductivity detector. eag.cominnovatechlabs.com IC is particularly well-suited for the analysis of ionic species like DDAC.
Research has explored the use of IC for the determination of DDAC in indoor air, where it may be present as an aerosol from disinfectant use. researchgate.net In one study, DDAC aerosols were trapped on an adsorbent resin and subsequently analyzed by IC. researchgate.net The limit of detection (LOD) for DDAC was determined to be 0.56 µg/ml, corresponding to an atmospheric concentration of 28 µg/m³ for a 100 L air sample. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. youtube.com This method is widely regarded as a "gold standard" for the quantification of trace levels of compounds like DDAC in complex matrices. canada.canih.govnih.govnih.govnih.gov
LC-MS/MS has been extensively applied to the analysis of DDAC in a variety of environmental and biological samples. For instance, methods have been developed for the determination of DDAC in surface water, wastewater, sediment, and sludge. canada.canih.govnih.gov These methods often involve a sample preparation step, such as solid-phase extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to concentrate the analyte and remove interfering substances. canada.caeurl-pesticides.euaesan.gob.es
Recent studies have highlighted the effectiveness of LC-MS/MS for monitoring DDAC in wastewater treatment plant (WWTP) effluents and in human serum and urine. canada.canih.govusgs.gov In a study of WWTP samples, DDAC concentrations were found in the range of 0.05–27 mg/kg in biosolids. canada.ca Another study developed a method for the simultaneous determination of multiple quaternary ammonium compounds, including DDAC, in human serum and urine with method limits of detection ranging from 0.002 to 0.42 ng/mL. nih.gov
| Sample Matrix | Extraction Method | Limit of Quantification (LOQ) | Recovery Rate | Reference |
|---|---|---|---|---|
| Wastewater Influent | Solid Phase Extraction (SPE) | 0.01 µg/L | 101–111% | canada.ca |
| Sediment | Soxhlet Extraction | 0.6-3 µg/kg | 67-95% | nih.gov |
| Sewage Sludge | Soxhlet Extraction | 2-5 µg/kg | 67-95% | nih.gov |
| Surface/Wastewater | Liquid-Liquid Extraction (LLE) | 4-19 ng/L | 80-99% | nih.gov |
| Human Serum & Urine | Solid Phase Extraction (SPE) | 0.006–1.40 ng/mL | 61–129% | nih.gov |
| Animal & Plant Samples | QuEChERS | Not specified | Not specified | aesan.gob.es |
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric techniques analyze the interaction of matter with electromagnetic radiation to provide information about a sample's structure and composition.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. youtube.com For DDAC analysis, MS is often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC). canada.canih.gov Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) has been shown to be a rapid and reliable method for the simultaneous detection of the ammonium cation and halide anion of DDAC. nih.gov This method involves the pyrolytic conversion of DDAC in the injector port of the gas chromatograph into volatile species that can be readily analyzed. nih.gov Research using this technique has revealed discrepancies in the composition of commercially available DDAC products. nih.gov
Pure didecyldimethylammonium chloride (DDAC) exhibits a peak at a mass-to-charge ratio (m/z) of 326 in mass spectrometry, corresponding to its molecular weight. google.com
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. researchgate.net An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This technique provides information about the chemical bonds and functional groups present in a sample. researchgate.net
Advanced Detection Methods
Advanced detection methods for DDAC include the development of novel biosensors that offer rapid, sensitive, and selective quantification. One promising approach is the use of colorimetric biosensing techniques, which rely on a visually observable color change to indicate the presence and concentration of the target analyte.
A recent study detailed the development of a gold nanoparticle (AuNP)-based colorimetric detection system for DDAC. This system utilizes affinity peptides for DDAC, discovered through phage display technology, which act as bioreceptors. These peptides are used to modify the surface of gold nanoparticles. In the absence of DDAC, the AuNPs are dispersed, resulting in a characteristic red-colored solution. When DDAC is introduced, it interacts with the affinity peptides, causing conformational changes that lead to the aggregation of the AuNPs. This aggregation shortens the distance between the nanoparticles, causing a red shift in the absorption peak and a visible color change from red to blue/purple, which can be detected by the naked eye or quantified using a spectrophotometer.
This nanobiosensor demonstrated excellent performance, with high sensitivity and specificity for DDAC. The robustness of this method allows for the reliable detection of DDAC contamination in environmental water samples, such as tap or pond water, with high recovery rates.
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. The DART source generates a heated stream of metastable gas (typically helium or nitrogen) that desorbs and ionizes analytes from a
Structure Activity Relationships Sar in Ddac Research
Influence of Alkyl Chain Length on DDAC Activity
The length of the alkyl chains is a critical determinant of the antimicrobial potency of quaternary ammonium (B1175870) compounds (QACs), including DDAC. Research has consistently shown that the biological activity is not a linear function of the chain length but rather exhibits a "cut-off" effect. nih.govmdpi.comresearchcommons.org This means that the activity increases as the alkyl chain elongates up to an optimal length, after which any further increase in chain length leads to a decrease in efficacy.
The antimicrobial power of QACs is related to their ability to interact with and disrupt microbial cell membranes. The hydrophobic alkyl chains are crucial for penetrating the lipid bilayer of these membranes. nih.gov For dialkyldimethylammonium compounds, alkyl chains between C10 and C16 are generally associated with high antibacterial activity. rsc.org The dodecyl (C12) chain of DDAC falls squarely within this optimal range.
The optimal chain length can vary depending on the target microorganism. For example, studies on similar single-chain QACs have shown that yeasts and fungi are often most sensitive to compounds with a C12 alkyl chain, while Gram-positive bacteria show peak sensitivity towards C14 chains, and Gram-negative bacteria towards C16 chains. nih.gov This variation is attributed to differences in the cell wall and membrane composition of these organisms. The twin-tailed structure of compounds like DDAC is noted to have superior bioactivity against Gram-positive bacteria compared to single-chain benzalkonium chlorides. rsc.org An excessively long alkyl chain may lead to reduced water solubility or bend and shield the positively charged nitrogen, hindering its electrostatic interaction with the negatively charged bacterial cell surface. researchcommons.orgnih.gov
Table 1: Influence of Alkyl Chain Length on the Antimicrobial Activity of Quaternary Ammonium Compounds against Various Microorganisms.
This table summarizes the general findings on the optimal alkyl chain length for antimicrobial activity. Note that DDAC possesses a C12 alkyl chain.
| Alkyl Chain Length | General Antimicrobial Activity Trend | Optimal Activity Against Specific Microorganisms |
|---|---|---|
| Short (e.g., C8) | Relatively low activity. nih.gov | - |
| Medium (e.g., C10-C16) | High activity, considered the optimal range. mdpi.comrsc.org | C12: Effective against yeasts and fungi. nih.gov |
| C14: Highly effective against Gram-positive bacteria. nih.gov | ||
| C16: Highly effective against Gram-negative bacteria. nih.gov | ||
| Long (e.g., C18) | Decreased activity due to the "cut-off" effect. researchcommons.orgnih.gov | - |
Impact of Molecular Conformation on Biological Efficacy
The three-dimensional conformation of the DDAC molecule is fundamental to its mechanism of action, which involves the disruption of microbial cell membranes. academicjournals.orgnih.gov The flexibility of the two dodecyl chains allows the molecule to adopt a shape that facilitates its insertion into the lipid bilayer. This interaction leads to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death. academicjournals.orgresearchgate.net
Molecular dynamics studies on related polymeric quaternary ammonium compounds suggest that an extended, or trans, conformation of the alkyl backbone is often favored, which may facilitate more effective interaction with the planar surface of the cell membrane. researchgate.net For DDAC, the conformational freedom of the two alkyl chains allows them to penetrate the hydrophobic core of the membrane. This process perturbs the arrangement of the lipid molecules, increases membrane fluidity, and can induce the formation of pores or micelles within the membrane. nih.gov
Modifiers of DDAC Activity (e.g., pH, Temperature)
The antimicrobial effectiveness of DDAC is not solely dependent on its inherent molecular structure but can also be significantly influenced by environmental factors such as pH and temperature.
pH: The activity of DDAC can be pH-dependent. For the closely related didecyldimethylammonium chloride, it has been shown to be effective within a pH range of 6 to 9. chemicalbook.com The biocidal activity of DDAC has been reported to be higher at alkaline pH values (e.g., pH 11) compared to neutral pH (e.g., pH 7). This increased activity at higher pH may be related to changes in the surface charge of the microbial cells, potentially increasing the interaction with the cationic DDAC molecule.
Temperature: An increase in temperature generally enhances the antimicrobial activity of quaternary ammonium compounds. researchgate.net Higher temperatures can increase the fluidity of bacterial membranes, making them more susceptible to disruption by DDAC. researchgate.net Furthermore, the rate of chemical reactions, including the interactions between DDAC and cellular components, increases with temperature. Studies on various disinfectants have shown that their efficacy is significantly enhanced at higher temperatures (e.g., 37°C or 50°C) compared to lower temperatures (e.g., 4°C or 20°C). researchgate.net This suggests that the application temperature is an important consideration for optimizing the biocidal performance of DDAC.
Table 2: Effect of Environmental Modifiers on DDAC Activity.
| Modifier | Effect on Activity | General Reason |
|---|---|---|
| pH | Activity can be enhanced at alkaline pH. chemicalbook.com | Changes in microbial cell surface charge can increase interaction with the cationic DDAC. |
| Temperature | Activity generally increases with temperature. researchgate.net | Increased fluidity of microbial membranes and faster reaction kinetics. researchgate.net |
Theoretical and Computational Modeling of SAR
Theoretical and computational methods are increasingly valuable tools for elucidating the structure-activity relationships of antimicrobial agents like DDAC. Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics (MD) simulations provide insights that are often difficult to obtain through experimental methods alone.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity. For QACs, QSAR models have successfully been used to predict their toxicity and antimicrobial efficacy. nih.gov These models have identified several key molecular descriptors that govern the activity of QACs, including:
Alkyl chain length (CL): As discussed previously, this is a primary determinant of activity. nih.gov
Polarizability: This relates to how easily the electron cloud of the molecule can be distorted, which influences its non-covalent interactions with the cell membrane. nih.gov
Net atomic charges: The charge distribution, particularly the positive charge on the nitrogen atom and charges on hydrogen atoms, is crucial for the initial electrostatic attraction to the microbial surface. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the dynamic interactions between DDAC and a lipid bilayer at an atomic level. nih.govnih.gov These simulations can visualize how the molecule inserts itself into the membrane, how it affects the order and movement of lipid molecules, and how it can lead to membrane disruption. nih.gov By simulating DDAC and its analogues with varying chain lengths or conformations, researchers can gain a detailed understanding of the physical basis for the observed SAR. These computational approaches are powerful for the rational design of new and more effective antimicrobial compounds based on the DDAC scaffold.
Ddac in Materials Science and Engineering Applications
Surface Modification and Coating Technologies
DDAC is employed as an antistatic agent, emulsifier, and preservative, which helps to make surfaces more hydrophobic and allows for more uniform coating applications. Its ability to interact with negatively charged surfaces makes it a valuable component in the development of functionalized coatings.
Development of Antimicrobial Surfaces
The development of antimicrobial surfaces is a critical strategy in preventing the spread of microorganisms that can cause infections and material degradation. nih.gov These surfaces aim to either kill microbes (cidal activity) or prevent their attachment and growth (static activity). nih.gov DDAC is instrumental in creating such surfaces due to its broad-spectrum efficacy against bacteria, fungi, and viruses.
The primary mechanism of DDAC's antimicrobial action involves the disruption of microbial cell membranes, leading to their inactivation and death. As a cationic surfactant, the positively charged nitrogen atom in DDAC interacts effectively with the negatively charged surfaces of microorganisms. This interaction disrupts the intermolecular forces within the lipid bilayers of the cell membrane.
Antimicrobial surfaces can be developed through various physical and chemical modification techniques. nih.gov DDAC is often incorporated into coatings that are applied to various substrates. youtube.com These coatings provide a protective barrier that can reduce the viability of bacteria on the surface. youtube.com For example, polymer coatings are particularly versatile as they can be tailored for a wide range of applications and can have other molecules, like DDAC, attached to them. youtube.com
The effectiveness of antimicrobial surfaces can be impacted by the accumulation of dead cells and other debris, which can reduce their lethal efficiency over time. taylorandfrancis.com Therefore, research also focuses on creating self-cleaning surfaces that can retard the initial adhesion of bacteria. taylorandfrancis.com
Formulation in Composite Materials
DDAC has been utilized in the formulation of advanced composite materials, particularly in the realm of nanotechnology. One notable application is in the synthesis of a nanoscale collapse-prevention agent, referred to as HFT, for use in deepwater shallow drilling. mdpi.com In this process, nano-silica is hydrophobically modified using DDAC. mdpi.com
The synthesis involves grafting didecyldimethylammonium chloride onto spherical nano-silica particles. mdpi.com This modification results in a composite material with enhanced properties. Characterization of the resulting HFT agent revealed that the DDAC formed a thin, organic layer or shell around the nano-silica particles. mdpi.com This coating improved the dispersibility of the nanoparticles and created a wider particle size distribution, which is beneficial for plugging pore throats at multiple scales in drilling applications. mdpi.com The successful modification with DDAC was confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). mdpi.com
Wood Preservation Research
DDAC is recognized as a significant wood preservative, valued for its ability to protect wood from biological degradation. usc.edu.au It is used in the pressure treatment of wood products for applications such as fencing. woodpreservation.ca The potential of alkylammonium compounds like DDAC for wood preservation was first acknowledged in the 1970s. ubc.ca
DDAC's Role in Protecting Wood Substrates
DDAC is effective in safeguarding wood against a variety of threats, including fungal decay and insect infestation. Its application helps to extend the lifespan of timber and other wood products by preventing deterioration caused by microbial activity. It is also used to treat existing rot in damaged wood.
The efficacy of DDAC as a wood preservative has been evaluated in laboratory settings. Studies have shown that specific retention levels of DDAC are necessary to protect non-durable wood species from decay and to suppress termite feeding. usc.edu.au For instance, a retention level of 3 kg/m ³ of DDAC was generally found to be effective in preventing decay. usc.edu.au While its performance against decay and termites is comparable to other preservatives like didecyldimethylammonium tetrafluoroborate (B81430) (DBF), DDAC has been noted to be slightly less effective as an antimold and antisapstain agent in some comparisons. usc.edu.au
The penetration of DDAC into the wood is a critical factor for its efficacy. Research has shown that in dip-treated wood, detectable DDAC penetration is limited to less than 1mm below the surface. fpinnovations.ca The moisture content of the wood at the time of treatment also plays a role, with dry samples retaining approximately twice as much DDAC as wet samples. fpinnovations.ca
Mechanistic Studies of Wood Weathering and Photodegradation
While DDAC is an effective biocide, a significant issue associated with its use in wood preservation is the severe surface degradation and discoloration that occurs upon weathering, particularly when compared to other preservatives like ammoniacal copper quaternary ammonium (B1175870) compound (ACQ) and chromated copper arsenate (CCA). ubc.ca
Mechanistic studies have been conducted to understand how DDAC influences the weathering process of wood. Research using Fourier-transform infrared (FTIR) spectroscopy has revealed that DDAC accelerates wood weathering by enhancing photodegradation, primarily through delignification (the degradation of lignin). ubc.cascispace.com This is in contrast to ACQ, which has been shown to slow wood photodegradation by inhibiting the formation of carbonyl groups and delignification. ubc.ca
The key findings from these mechanistic studies are summarized below:
| Effect of DDAC on Wood Weathering | Experimental Observation |
| Accelerated Delignification | FTIR and UV-Vis reflectance spectroscopy showed that DDAC treatment speeds up the breakdown of lignin (B12514952). ubc.ca |
| Accelerated Demethoxylation | The removal of methoxy (B1213986) groups from lignin is also accelerated by DDAC. ubc.ca |
| Enhanced Cellulose (B213188) Degradation | Degradation of cellulose was more significant in DDAC-treated samples after extended weathering. ubc.cascispace.com |
| Influence of Retention Levels | The accelerating effects on degradation were enhanced at higher preservative retentions. ubc.ca |
| Role of Fixed and Adsorbed DDAC | Studies on methylated wood indicated that both DDAC that is fixed to the wood structure and DDAC that is simply adsorbed on the surface are involved in the photodegradation mechanism. ubc.ca |
| Interaction with Lignin | Fixation studies suggest that DDAC interacts with lignin, and this reaction is a principal factor in the accelerated photodegradation. ubc.ca |
Lignin is the primary component in wood responsible for absorbing UV radiation due to its chromophoric groups, making it central to the photodegradation process. researchgate.net The chemical changes at the wood surface during weathering, such as color changes and the formation of microcracks, are largely driven by the degradation of lignin. swst.orgresearchgate.net
Applications in Nanotechnology and Nanosystems
The unique properties of materials at the nanoscale have opened up new avenues for innovation in various fields, including materials science. dtic.mil DDAC has found a role in this domain, primarily as a surface-modifying agent in the synthesis and functionalization of nanomaterials. mdpi.comnih.gov
One of the key applications of DDAC in nanotechnology is in the creation of functionalized nanoparticles. selectscience.net For instance, as mentioned previously, DDAC has been used to modify the surface of nano-silica to create a novel nanoscale collapse-prevention agent. mdpi.com In this application, DDAC is grafted onto the spherical nano-silica, forming a hydrophobic shell around the nanoparticle core. mdpi.com This modification not only enhances the performance of the nanoparticles for their intended application in drilling but also improves their dispersion stability. mdpi.com
The process of creating these DDAC-modified nanoparticles involves dispersing the nano-silica in deionized water, followed by the addition of DDAC under controlled temperature and stirring. mdpi.com The resulting product is a powder composed of nanoparticles with a core-shell structure, where the DDAC layer provides the desired surface properties. mdpi.com
The use of surfactants like DDAC is also relevant in the synthesis of other types of nanoparticles, such as cadmium sulfide (B99878) (CdS) quantum dots, where reverse micelles are used to control the particle size and properties. youtube.com The principles of self-assembly, central to many nanotechnology applications, are also at play in the formation of these structured nanomaterials. nih.govrsc.org
DDAC in Nanocolloids
The role of Dodecyldimethylammonium chloride as a surface-modifying agent is crucial in the synthesis of advanced nanocolloids. DDAC is used to alter the surface properties of nanoparticles, enhancing their dispersion and stability in various media and enabling the creation of functional nanomaterials.
A key application is in the development of hydrophobically modified nanoparticles for specialized industrial fluids. mdpi.com For instance, a nanoscale collapse-prevention agent for deepwater drilling applications was synthesized by grafting DDAC onto the surface of spherical nano-silica. mdpi.com In this process, hydrophilic nano-silica was dispersed in deionized water and heated, after which DDAC was introduced. The reaction resulted in DDAC being grafted onto the nano-silica, yielding a white powdered product. mdpi.com This modification is significant because the long-chain hydrophobic alkyl groups of DDAC alter the surface chemistry of the silica (B1680970) nanoparticles. mdpi.com
The resulting DDAC-modified nano-silica (termed HFT) exhibits properties that are critical for its application. The modification process alters the particle size distribution, which is essential for its function in sealing micro- and nanopores in geological formations. mdpi.com Research findings indicate that the surface modification enhances the dispersibility of the nanoparticles. mdpi.com The integration of nanoparticles with long-chain hydrophobic cationic surfactants like DDAC allows for the creation of a hydrophobic plugging layer while maintaining desirable rheological performance at low temperatures. mdpi.com
Table 1: Properties of DDAC-Modified Nano-Silica Colloid This table summarizes the characteristics of a nanoscale collapse-prevention agent (HFT) synthesized using DDAC and nano-silica, as described in research.
| Property | Description | Finding | Reference |
| Components | Primary materials used in synthesis. | Nano-silica and Didecyl dimethyl ammonium chloride (DDAC). | mdpi.com |
| Synthesis Method | Procedure for creating the nanocomposite. | DDAC was grafted onto a homogeneous suspension of nano-silica in a water bath at 80 °C over 4 hours. | mdpi.com |
| Particle Size | Median particle diameter after modification. | Post-modification, the median particle diameter was approximately 295 nm. | mdpi.com |
| Size Distribution | Range of particle sizes in the modified colloid. | The size distribution widened to a range of 58.8–1110 nm, which facilitates multiscale pore plugging. | mdpi.com |
| Function | The intended role of the synthesized nanomaterial. | To serve as a nanoscale collapse-prevention agent by achieving micro- and nanopore sealing and surface hydrophobization. | mdpi.com |
Nanosystems for Biofilm Inhibition
Biofilms, communities of microorganisms encased in a self-produced matrix, pose significant challenges in various fields. Nanosystems incorporating antimicrobial agents like DDAC are being investigated as a strategy to combat them. DDAC's established mechanism involves disrupting the intermolecular interactions within microbial lipid bilayers, leading to the leakage of intracellular components. wikipedia.orgnih.gov
Research into drug delivery systems has explored the use of liposomes to target and inhibit biofilm formation. mdpi.com Liposomes are vesicles composed of lipid bilayers that can encapsulate active compounds. In one study, various liposome (B1194612) formulations were prepared to assess their impact on bacterial biofilms. These formulations consisted of a base of phosphatidyl choline (B1196258) and cholesterol, combined with a charged surfactant. mdpi.com
One of the tested formulations, LP-DDAC, specifically incorporated Didecyldimethylammonium chloride. mdpi.com The study evaluated the activity of these empty liposomes on biofilm formation. While some liposome types were found to induce biofilm formation, the formulation containing DDAC demonstrated a slight reduction in biofilm. mdpi.com This suggests that incorporating DDAC into nanosystems like liposomes could be a viable strategy for biofilm inhibition, leveraging the antimicrobial properties of DDAC within a targeted delivery vehicle. mdpi.com
Table 2: Effect of DDAC-Based Liposomes on Biofilm Formation This table outlines the findings of a preliminary study on using different liposome formulations, including one with DDAC, to affect bacterial biofilms.
| Nanosystem | Composition | Key Finding on Biofilm Formation | Reference |
| LP-DDAC | Phosphatidyl choline, cholesterol, and Didecyldimethylammonium chloride (molar ratio 2:1:1) | Slightly reduced biofilm formation. | mdpi.com |
| LP-P | Phosphatidyl choline and cholesterol | Induced biofilm formation. | mdpi.com |
| LP-DCP | Phosphatidyl choline, cholesterol, and dicetyl phosphate (B84403) | Induced biofilm formation. | mdpi.com |
| LP-DEBDA | Phosphatidyl choline, cholesterol, and di isobutyl phenoxy ethyl dimethyl benzyl (B1604629) ammonium chloride | Slightly reduced biofilm formation. | mdpi.com |
| LP-SA | Phosphatidyl choline, cholesterol, and stearylamine | Significantly inhibited biofilm formation at concentrations of 10 and 25 µM. | mdpi.com |
Corrosion Inhibition in Industrial Systems
The protection of metallic materials from corrosion is a critical concern in numerous industrial systems. Didecyldimethylammonium chloride has been identified as an effective corrosion inhibitor for various metals, particularly in aggressive environments. Its efficacy is linked to its ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.netchemicalpapers.com The nitrogen atoms and long alkyl chains in the DDAC molecule are vital to this protective function. ingentaconnect.com
Research has demonstrated DDAC's potential as a broad-spectrum corrosion inhibitor for 7B04 aluminum alloy, such as that used in aircraft fuel systems. researchgate.netchemicalpapers.com Electrochemical studies, including polarization curve analysis, revealed that DDAC functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (reduction reaction) processes of corrosion. chemicalpapers.com The adsorption of DDAC molecules on the aluminum alloy surface was found to follow the Langmuir isotherm model, indicating that its inhibition mechanism involves both physical and chemical adsorption. researchgate.netchemicalpapers.com Quantum chemical calculations further showed that the nitrogen atom is the primary adsorption center of the DDAC molecule. researchgate.netchemicalpapers.com
Similarly, DDAC has been shown to provide good protective performance for carbon steel in hydrochloric acid solutions. ingentaconnect.com The formation of a protective film by DDAC on the metal surface has been confirmed through surface characterization techniques like scanning electron microscopy (SEM) and energy-dispersive spectrometry (EDS). researchgate.netchemicalpapers.com In trials on unpainted steel, disinfectant products containing DDAC were found to be more corrosive when applied by frequent dipping compared to full submersion, though they still acted as inhibitors relative to an uncontrolled corrosive environment. betterbananas.com.au
Table 3: Research Findings on DDAC as a Corrosion Inhibitor This table presents a summary of research results evaluating the performance of Didecyldimethylammonium chloride (DDAC) in preventing the corrosion of different metals.
| Metal | Corrosive Medium | DDAC Concentration | Inhibition Efficiency (%) | Mechanism | Reference |
| 7B04 Aluminum Alloy | Aircraft fuel system environment | 100 mg/L | 86.44% | Mixed-type inhibitor; forms a protective film via physisorption and chemisorption. | researchgate.netchemicalpapers.com |
| 45# Carbon Steel | Hydrochloric acid solution | Not specified | Good protection | Adsorption via N atoms and long alkyl chains. | ingentaconnect.com |
| Carbon Steel | Aqueous solution with CO2 and O2 | Not specified | Not specified | Forms a barrier layer. | researchgate.net |
| Cold Rolled Steel | Aqueous solution | 660 ppm | Not specified (qualitative reduction) | Forms a protective layer. | google.comgoogle.com |
Computational and Theoretical Studies of Ddac
Molecular Dynamics Simulations of DDAC-Membrane Interactions
Molecular dynamics (MD) simulations are a cornerstone in studying the interaction between DDAC and cell membranes. nih.gov These simulations model the movement of atoms and molecules over time, providing insights into the dynamic processes that are often inaccessible to experimental methods alone. nih.gov
Researchers use MD simulations to visualize how DDAC molecules approach, bind to, and disrupt bacterial membranes. These simulations can reveal the specific interactions between the positively charged headgroup of DDAC and the negatively charged components of bacterial membranes, as well as the role of the hydrophobic dodecyl tail in penetrating the lipid bilayer. mdpi.com
Key Research Findings from MD Simulations:
Mechanism of Membrane Disruption: Simulations show that DDAC molecules can insert into the lipid bilayer, causing disorder and increasing membrane permeability. This disruption is a key factor in the antimicrobial activity of DDAC.
Influence of Concentration: By varying the concentration of DDAC in the simulation, researchers can study how it affects the rate and extent of membrane damage.
Peptide-Membrane Interactions: The principles of MD simulations are also applied to study how antimicrobial peptides (AMPs) interact with membranes, providing a comparative framework for understanding different antimicrobial agents. mdpi.com
Below is a table summarizing typical parameters used in MD simulations of membrane interactions:
| Parameter | Typical Value/Setting | Purpose |
| Force Field | CHARMM, AMBER, GROMOS | Describes the potential energy of the system based on atomic positions. |
| Water Model | TIP3P, SPC/E | Represents the solvent environment. |
| Membrane Composition | POPE, POPG | Models a simplified bacterial membrane. |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Determines the timescale of the observed molecular events. |
| Temperature | 300-310 K | Simulates physiological conditions. |
| Pressure | 1 bar | Maintains constant pressure in the simulation box. |
Quantum Chemical Calculations of DDAC Reactivity and Binding
Quantum chemical calculations offer a deeper understanding of the electronic structure and reactivity of DDAC. These methods, based on the principles of quantum mechanics, can accurately predict molecular properties related to chemical reactions and intermolecular interactions.
A study on dodecyltrimethylammonium, a closely related compound, utilized various quantum methods to evaluate atomic partial charges. nih.gov The findings revealed that the positive charge is not localized on the nitrogen atom but is delocalized over the first few alkyl groups of the tail. nih.gov Methods like Natural Population Analysis (NPA) and those based on the electrostatic potential provided detailed insights into the charge distribution. nih.gov
Key Insights from Quantum Chemical Calculations:
Charge Distribution: Understanding the distribution of partial charges on the DDAC molecule is crucial for explaining its strong binding to negatively charged membrane surfaces.
Reactivity: Quantum calculations can identify the most reactive sites on the DDAC molecule, helping to elucidate its chemical behavior and potential interactions with other molecules.
Binding Energies: These methods can be used to calculate the binding energy between DDAC and model membrane components, quantifying the strength of their interaction.
Predictive Modeling of Environmental Fate Parameters
Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) models, is employed to estimate the environmental fate of chemicals like DDAC. These models correlate the chemical structure of a compound with its environmental properties, such as biodegradability and toxicity.
Web-based tools and software packages are available that can predict these parameters. nih.gov For instance, a platform called BiodegPred uses computational methods to forecast a molecule's likelihood of being catabolized in the biosphere and its potential toxicity. nih.gov These predictions are vital for assessing the environmental risks associated with the widespread use of DDAC.
Predicted Environmental Fate Parameters for DDAC (Illustrative):
| Parameter | Predicted Outcome | Implication |
| Biodegradability | Slowly biodegradable | May persist in the environment for some time. |
| Aquatic Toxicity | High | Poses a risk to aquatic organisms. |
| Bioaccumulation Potential | Moderate | May accumulate in the tissues of living organisms. |
Theoretical Frameworks for Antimicrobial Resistance Evolution
The development of antimicrobial resistance is a significant concern. Theoretical frameworks, often based on evolutionary theory, are used to understand and predict how bacteria evolve resistance to biocides like DDAC. frontiersin.org
These frameworks model the population dynamics of bacteria under selective pressure from an antimicrobial agent. researchgate.net They consider factors such as mutation rates, the fitness cost of resistance mechanisms, and the role of horizontal gene transfer. nih.gov Laboratory evolution studies, where bacteria are repeatedly exposed to a biocide, provide experimental data to validate and refine these theoretical models. nih.gov Studies have shown that bacterial exposure to compounds like didecyldimethylammonium chloride (a related QAC) can lead to reduced susceptibility. nih.gov
An integrated computational and experimental approach has been proposed to develop "evolution drugs" that can inhibit both the wild-type target protein and its resistant variants, thereby constraining the evolutionary pathways to resistance. elifesciences.org
Computational Approaches in Distributed Data Analysis (DDAC-SpAM as an unrelated acronym)
It is important to note that the acronym "DDAC" can also refer to "Distributed Decorrelated and Conquer," as seen in the DDAC-SpAM algorithm. tandfonline.comarxiv.orgfigshare.com This is a computational technique for fitting high-dimensional sparse additive models by dividing features for large-scale data analysis. tandfonline.comarxiv.orgfigshare.com This statistical learning method is entirely unrelated to the chemical compound Dodecyldimethylammonium chloride. lims.ac.ukresearchgate.net
High-Pressure Studies using Dynamic Diamond Anvil Cell (dDAC) (analogy in research methodology)
In the broader field of materials science, the acronym "dDAC" stands for dynamic Diamond Anvil Cell. dntb.gov.uaosti.govresearchgate.net This is a sophisticated experimental device used to study the properties of materials under extremely high, time-dependent pressures. dntb.gov.uaosti.govresearchgate.net The dDAC allows researchers to investigate the kinetics of phase transitions and the behavior of materials at high strain rates. researchgate.netaip.org
While not directly used to study DDAC itself, the dDAC represents an advanced experimental methodology for probing material properties under dynamic conditions. aip.orguchicago.edu This serves as an analogy to the computational methods discussed above, which also aim to understand the dynamic behavior of molecules and systems, albeit through simulation rather than direct physical experimentation. Both approaches, one experimental and one computational, provide powerful means to investigate dynamic processes in their respective fields.
Future Directions and Emerging Research Avenues for Ddac
Development of Novel DDAC-Based Compounds with Enhanced Properties
Researchers are actively exploring the synthesis of new compounds derived from DDAC to enhance its performance and expand its applications. One approach involves grafting DDAC onto other molecules to create novel materials with combined functionalities. For example, DDAC has been grafted onto spherical nano-silica to create a nanoscale collapse-prevention agent for use in deepwater drilling. mdpi.com This modification resulted in a product with excellent dispersion stability and pore-blocking efficacy. mdpi.com
Another avenue of research focuses on creating derivatives that exhibit improved properties for specific applications. For instance, the synthesis of Gd(AAZTA) derivatives functionalized with short n-alkyl acid chains has been shown to result in complexes with enhanced properties for use as MRI contrast agents. nih.gov While not a direct DDAC derivative, this research highlights the principle of modifying molecular structure to improve performance. The development of novel DDAC-based compounds holds the promise of creating more effective and targeted solutions for a variety of industrial and medical needs.
Deeper Elucidation of Microbial Resistance Mechanisms at the Molecular Level
The extensive use of DDAC has raised concerns about the development of microbial resistance. mass.govnih.gov Understanding the molecular mechanisms behind this resistance is crucial for maintaining the efficacy of DDAC and developing strategies to combat resistant strains.
Bacteria can develop resistance to antimicrobial agents through several mechanisms, including:
Limiting drug uptake: Altering the cell membrane to prevent the entry of the biocide. nih.gov
Modifying the drug target: Changing the cellular components that the biocide targets. nih.gov
Inactivating the drug: Producing enzymes that break down or modify the biocide. nih.gov
Active drug efflux: Pumping the biocide out of the cell. nih.gov
Research has shown that exposure of food-associated bacteria to subinhibitory concentrations of DDAC can lead to reduced susceptibility to both DDAC and other biocides, as well as increased resistance to certain antibiotics. nih.gov For example, some Escherichia coli strains have acquired resistance to ampicillin, cefotaxime, ceftazidime, chloramphenicol, and ciprofloxacin (B1669076) after adaptation to DDAC. nih.gov
Future research will likely focus on identifying the specific genes and pathways involved in DDAC resistance. nih.gov Advanced molecular techniques can be employed to investigate the genetic basis of resistance and how resistance genes are transferred between bacteria. nih.gov This knowledge is essential for developing new formulations that can overcome existing resistance mechanisms and for establishing guidelines for the responsible use of DDAC to minimize the selection and spread of resistant microorganisms.
Advanced Environmental Remediation Technologies for DDAC Contamination
Given the persistence of DDAC in some environmental compartments, developing effective remediation technologies is a key research priority. regulations.govgov.bc.ca DDAC is known to be toxic to aquatic life and can bind strongly to soil and sediment. mass.govnih.gov
Current and emerging remediation technologies for organic contaminants that could be adapted for DDAC include:
Advanced Oxidation Processes (AOPs): These technologies utilize highly reactive hydroxyl radicals to break down organic pollutants. itrcweb.org
Bioremediation: This approach uses microorganisms to degrade contaminants. While some studies suggest DDAC is biodegradable under certain conditions, its stability in others necessitates further research into microbial strains and conditions that can effectively break it down. regulations.govnih.gov
Adsorption: Materials with high adsorption capacity can be used to remove DDAC from water. For example, a novel modified red-mud-based adsorption material has been developed for phosphorus removal and could potentially be adapted for DDAC. mdpi.com
Membrane Filtration: Technologies like reverse osmosis can physically remove contaminants from water. samcotech.com
Future research will focus on optimizing these technologies for DDAC removal and exploring novel materials and methods. researchgate.net The goal is to develop cost-effective and efficient solutions for treating DDAC-contaminated water and soil, thereby minimizing its environmental impact. aesnm.com
Integration of DDAC with Smart Materials and Responsive Systems
The integration of DDAC into smart materials and responsive systems is an exciting area of emerging research. These systems are designed to release the active agent in response to specific stimuli, allowing for more controlled and targeted applications. For instance, DDAC could be incorporated into materials that release the biocide in response to changes in pH, temperature, or the presence of specific microorganisms.
While direct research on DDAC in smart materials is still nascent, the concept is being explored with other active compounds. The development of such systems could lead to innovations in areas like:
Medical devices: Catheters or implants coated with a DDAC-releasing polymer could prevent biofilm formation.
Food packaging: "Smart" packaging could release DDAC to inhibit microbial growth and extend shelf life.
Textiles: Fabrics could be imbued with DDAC-containing microcapsules that release the biocide upon contact with moisture or bacteria.
This field holds significant potential for creating more efficient and "intelligent" antimicrobial products.
Comprehensive Studies on Long-Term Environmental Behavior and Ecological Impact
While some data exists on the environmental fate of DDAC, there is a need for more comprehensive, long-term studies to fully understand its behavior and ecological impact. regulations.govnih.gov DDAC is known to be stable to hydrolysis and photodegradation and can persist in soil and aquatic sediments. regulations.govgov.bc.ca It is also recognized as being toxic to aquatic organisms. mass.govregulations.gov
Key research questions that need to be addressed include:
What are the long-term effects of chronic exposure to low levels of DDAC on different ecosystems?
How does DDAC interact with other environmental contaminants?
What are the full life-cycle impacts of DDAC, from production to disposal?
Regulatory bodies continue to evaluate the environmental risks of DDAC, highlighting the need for ongoing research in this area. canada.ca A deeper understanding of its long-term environmental fate and ecological effects is essential for ensuring its safe and sustainable use. nih.govnih.gov
Exploring Synergistic Formulations for Targeted Applications
Combining DDAC with other antimicrobial agents can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual components. nih.gov This approach can broaden the spectrum of activity, reduce the required concentrations of active ingredients, and potentially overcome microbial resistance.
Research has shown synergistic interactions between DDAC and various other compounds:
Essential Oil Constituents: Combinations of DDAC with carvacrol (B1668589) and eugenol (B1671780) have demonstrated synergistic bactericidal effects against E. coli and Bacillus cereus. mdpi.comresearchgate.net
Nonionic Surfactants: Certain nonionic surfactants can enhance the bactericidal activity of DDAC against Staphylococcus aureus, even at low concentrations. nih.gov
Other Biocides: Studies have investigated the interactions of DDAC with other common disinfectants like benzalkonium chloride and chlorocresol, with some combinations showing additive or synergistic effects. nih.gov
Antifungal Agents: Synergistic antifungal compositions of DDAC with agents like imazalil (B1671291) and boscalid (B143098) have been developed for post-harvest protection of plants and fruits. google.com
Preservatives: The antimicrobial efficacy of preservatives like Maltol can be synergistically improved by adding small amounts of DDAC. mdpi.com
Future research will likely focus on identifying new synergistic partners for DDAC and optimizing formulations for specific applications, such as in the food industry, healthcare, and agriculture. mdpi.com This approach offers a promising strategy for developing more effective and targeted antimicrobial solutions.
Q & A
Q. How can the critical micelle concentration (CMC) of DDAC be experimentally determined, and what factors influence its value?
The CMC of DDAC is typically measured using conductimetry, surface tension, or fluorescence spectroscopy. For example, viscometric studies of analogous surfactants (e.g., dodecyldimethylammonium bromide) show that ionic strength and temperature significantly affect CMC. Increasing NaCl concentration reduces CMC by screening electrostatic repulsions between surfactant headgroups, while elevated temperatures disrupt micelle stability due to increased thermal motion .
Q. What are the standard synthesis protocols for DDAC, and how can purity be validated?
DDAC is synthesized via quaternization of dodecyldimethylamine with alkyl chlorides (e.g., 3-chloro-2-hydroxypropyl chloride). Post-synthesis, the product is purified through recrystallization or dialysis. Purity validation involves nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to quantify residual reactants. For example, studies on cationic gemini surfactants derived from DDAC emphasize the importance of stoichiometric control and reaction time optimization .
Q. What safety protocols are recommended for handling DDAC in laboratory settings?
DDAC is a cationic surfactant with irritant properties. Safety measures include:
- Use of PPE (gloves, goggles, lab coats).
- Conducting reactions in fume hoods to avoid inhalation.
- Immediate rinsing with water in case of skin/eye contact.
- Storage in airtight containers away from oxidizing agents. These protocols align with hazard assessments for structurally similar quaternary ammonium compounds .
Q. How do inorganic salts (e.g., NaCl) modulate DDAC micellization and micelle morphology?
High NaCl concentrations (>0.1 M) induce rod-like micelle formation in DDAC solutions by reducing electrostatic repulsions between charged headgroups. Viscometry and small-angle X-ray scattering (SAXS) reveal that micelle elongation correlates with increased solution viscosity, a phenomenon attributed to enhanced entanglement of anisotropic aggregates .
Advanced Research Questions
Q. How do micelle shape transitions in DDAC systems impact rheological properties, and how can these transitions be quantitatively modeled?
Rod-like micelles in concentrated DDAC/NaCl systems exhibit shear-thinning behavior, which can be modeled using the Maxwell fluid framework. Persistent length calculations from SAXS data (e.g., ~25 nm for DDAC micelles in 0.5 M NaCl) and viscosity measurements provide parameters for predictive models of micelle flexibility and network dynamics .
Q. What mechanisms underlie ion-specific effects on DDAC’s interfacial behavior, particularly with halide counterions (Cl⁻ vs. Br⁻)?
Br⁻ counterions lower DDAC’s CMC more effectively than Cl⁻ due to stronger polarizability and binding to micelle surfaces. This ion-specificity arises from non-electrostatic interactions (e.g., hydration entropy and dispersion forces), as demonstrated by osmotic pressure studies and modified Poisson-Boltzmann models .
Q. How do DDAC-based mixed surfactant systems (e.g., with nonionic surfactants) enhance colloidal stability, and what synergistic effects are observed?
In blends with nonionic surfactants like AEO9, DDAC forms mixed micelles with lower CMC and improved solubilization capacity for hydrophobic dyes. Synergism is quantified using Rubingh’s interaction parameter (β), where negative β values indicate favorable intermolecular interactions. Such systems are critical for designing drug delivery carriers or nanoparticle stabilizers .
Q. What advanced characterization techniques resolve contradictions in micelle size/shape data across studies?
Discrepancies in micelle dimensions (e.g., radius, persistence length) arise from methodological differences:
- Dynamic light scattering (DLS): Overestimates size due to hydrodynamic radius.
- SAXS: Provides precise radius-of-gyration but requires monodisperse samples.
- Freeze-etch TEM: Directly visualizes micelle morphology but may introduce artifacts. Cross-validating these methods minimizes errors .
Q. How can thermodynamic parameters (ΔG, ΔH, ΔS) for DDAC micellization be derived from temperature-dependent CMC data?
Van’t Hoff analysis of CMC vs. temperature plots yields ΔG (~−30 kJ/mol for DDAC), ΔH (endothermic due to dehydration), and ΔS (positive, driven by hydrophobic effects). Calorimetry studies on dodecyldimethylammonium bromide provide a template for such calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
